Product packaging for Lobaric Acid(Cat. No.:CAS No. 522-53-2)

Lobaric Acid

Cat. No.: B1674984
CAS No.: 522-53-2
M. Wt: 456.5 g/mol
InChI Key: JHEWMLHQNRHTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-hydroxy-9-methoxy-6-oxo-7-(1-oxopentyl)-1-pentyl-2-benzo[b][1,4]benzodioxepincarboxylic acid is a carbonyl compound.
Lobaric acid has been reported in Stereocaulon alpinum, Stereocaulon paschale, and other organisms with data available.
inhibits formation of leukotrienes C4, D4, and E4;  also reduces muscle contraction;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O8 B1674984 Lobaric Acid CAS No. 522-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEWMLHQNRHTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200238
Record name Lobaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-53-2
Record name Lobaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"lobaric acid chemical structure and properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaric acid, a depsidone-class secondary metabolite isolated from various lichen species, notably those of the Stereocaulon genus, has garnered significant interest within the scientific community.[1] Its diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₂₅H₂₈O₈.[2][3] Its structure features a dibenzo[b,e][1][4]dioxepin-11-one core, which is characteristic of depsidones.

Table 1: Chemical Identifiers and Nomenclature for this compound

IdentifierValueReference
IUPAC Name 8-hydroxy-3-methoxy-11-oxo-1-(1-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1][4]dioxepin-7-carboxylic acid[1]
CAS Number 522-53-2[1][2]
Molecular Formula C₂₅H₂₈O₈[2][3]
Molecular Weight 456.5 g/mol [1]
Canonical SMILES CCCCCC1=C(C(=O)O)C(O)=CC2=OC(=O)C3=C(O2)C=C(OC)C=C3C(=O)CCCC[2][3]
InChI Key JHEWMLHQNRHTQX-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Melting Point 196–198 °C[2]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
pKa₁ (Carboxylic Acid) 5.05[5]
pKa₂ (Phenolic OH) 9.75[5]
UV Absorption Maxima (in Brij 35, pH 12) 287 nm, 303 nm[5][6]
Molar Extinction Coefficient (at 303 nm) 5479.6 M⁻¹ cm⁻¹[5][6]
¹H NMR (400 MHz, CD₃OD) δ 7.84 (d, J = 8.6, 1H), 7.11 (d, J = 2.4, 1H), 7.09 (dd, J = 2.4, 8.6, 1H), 3.88 (s, 3H)[7]
¹³C NMR (101 MHz, CD₃OD) δ 172.3, 170.0, 163.8, 138.3, 133.0, 124.0, 116.3, 115.0, 56.4[7]
High-Resolution ESI-MS m/z 197.0450 [M + H]⁺ (for a fragment)[7]

Experimental Protocols

Isolation and Purification from Lichen

This compound can be isolated from various lichen species, such as Stereocaulon alpinum, through solvent extraction followed by chromatographic purification. The following is a generalized protocol based on standard laboratory practices for the extraction of lichen secondary metabolites.

G cluster_extraction Extraction cluster_purification Purification A Lichen Thalli Collection and Cleaning B Grinding of Air-Dried Lichen Material A->B C Solvent Extraction (e.g., Acetone, Dichloromethane) B->C D Filtration and Concentration of Crude Extract C->D E Silica Gel Column Chromatography D->E Crude Extract F Fraction Collection and TLC Analysis E->F G Sephadex LH-20 Column Chromatography F->G H Recrystallization G->H I Pure this compound H->I

Caption: Generalized workflow for the isolation and purification of this compound from lichen.

Methodology:

  • Collection and Preparation: The thalli of a this compound-containing lichen are collected, cleaned of debris, and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered lichen is subjected to solvent extraction, typically using acetone or dichloromethane, at room temperature over an extended period. This process is often repeated to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting extracts are combined, filtered to remove solid lichen material, and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification.

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity). Fractions are collected and analyzed by thin-layer chromatography (TLC).

    • Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to remove remaining impurities.

  • Recrystallization: The purified this compound is then recrystallized from an appropriate solvent to obtain a crystalline solid.

Total Synthesis of this compound

The first total synthesis of this compound was achieved in 14 steps, with key reactions including an Ullmann aryl ether coupling and a seven-membered lactonization. The following diagram outlines the major stages of this synthetic route.

G cluster_synthesis Total Synthesis of this compound A Starting Material: 4-Bromophthalic Anhydride B Synthesis of Ring A Intermediate A->B C Synthesis of Ring B Intermediate D Ullmann Aryl Ether Coupling of Rings A and B B->D C->D E Formation of Pseudodepsidone Intermediate (Lobarin) D->E F Seven-Membered Lactonization E->F G Final Product: This compound F->G

Caption: Key stages in the total synthesis of this compound.

Methodology: The detailed multi-step synthesis involves the preparation of two key aromatic ring intermediates, which are then coupled using an Ullmann aryl ether reaction. Subsequent chemical transformations lead to the formation of the pseudodepsidone, lobarin. The final step is a seven-membered lactonization reaction to yield this compound. For a comprehensive step-by-step protocol, including all reagents, reaction conditions, and purification methods, refer to the primary literature on the total synthesis of this compound.[7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being of particular interest.

Table 3: Summary of Key Biological Activities of this compound

ActivityTarget/AssayResult (IC₅₀/EC₅₀)Reference
Antioxidant Superoxide radical scavengingIC₅₀ = 97.9 µmol[1]
Antiproliferative Various cancer cell linesEC₅₀ = 15.2-63.9 µg/ml[1]
Enzyme Inhibition Protein Tyrosine Phosphatase 1B (PTP1B)IC₅₀ = 0.87 µM[1]
Enzyme Inhibition 12(S)-LipoxygenaseIC₅₀ = 28.5 µM[1]
Antiviral Tobacco Mosaic Virus (TMV) in tobacco leavesLesion number reduction at 250 µM[1]
Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli such as TNF-α or LPS, these pathways are activated, leading to the expression of pro-inflammatory genes. This compound can abrogate this response.

G cluster_pathway Inhibition of NF-κB and MAPK Pathways by this compound Stimuli Inflammatory Stimuli (TNF-α, LPS) Receptor TNF-R1 Stimuli->Receptor MAPK MAPK Cascade (p38, ERK, JNK) Receptor->MAPK IKK IκB Kinase (IKK) Receptor->IKK LobaricAcid This compound LobaricAcid->MAPK LobaricAcid->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (VCAM-1, IL-6, TNF-α) Nucleus->ProInflammatory activates

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

This compound prevents the phosphorylation of key kinases in the MAPK pathway (p38, ERK, and JNK) and inhibits the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory molecules like VCAM-1, IL-6, and TNF-α.[2]

Induction of Apoptosis via the Mitochondrial Pathway

In cancer cells, this compound has been demonstrated to induce apoptosis through the mitochondrial pathway. This involves the modulation of key apoptosis-related proteins.

G cluster_apoptosis Induction of Apoptosis by this compound LobaricAcid This compound Bcl2 Bcl-2 (Anti-apoptotic) LobaricAcid->Bcl2 downregulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits Caspases Caspase Cascade Mitochondria->Caspases activates PARP PARP Caspases->PARP cleaves Apoptosis Apoptosis Caspases->Apoptosis CleavedPARP Cleaved PARP

Caption: this compound induces apoptosis through the mitochondrial pathway.

This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2.[8][9][10] This disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade. A key substrate of activated caspases is PARP, a DNA repair enzyme, which is cleaved and inactivated, ultimately leading to programmed cell death.[8][9][10]

Modulation of the Wnt/β-Catenin Signaling Pathway

This compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

G cluster_wnt Inhibition of Wnt/β-Catenin Pathway by this compound LobaricAcid This compound GSK3b GSK3-β LobaricAcid->GSK3b induces BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocation (inhibited) TargetGenes Target Gene Expression Nucleus->TargetGenes

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

By inducing the expression of GSK3-β, this compound promotes the phosphorylation and subsequent degradation of β-catenin.[11][12] This prevents the accumulation and nuclear translocation of β-catenin, thereby inhibiting the transcription of its target genes, which are involved in cell proliferation and survival.[11][12]

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a range of interesting biological properties. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it a valuable lead compound for drug development. The availability of a total synthetic route further enhances its potential for medicinal chemistry applications, allowing for the generation of analogues with improved potency and pharmacokinetic profiles. Further research is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Characterization of Lobaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaric acid, a depsidone-class secondary metabolite primarily isolated from lichens such as Stereocaulon alpinum, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Accurate and comprehensive spectroscopic data is fundamental for the unambiguous identification, characterization, and quality control of this natural product in research and drug development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also presented to aid researchers in their studies.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the combined application of NMR, IR, and MS techniques. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented in Tables 1 and 2, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not fully available in search results

Note: Specific ¹H NMR chemical shift values, multiplicity, and integration for all protons were not fully available in the provided search results. Researchers should refer to dedicated spectroscopic databases or primary literature for a complete assignment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not fully available in search results

Note: A complete list of ¹³C NMR chemical shifts for all carbons was not available in the provided search results. The data is typically obtained in a solvent like DMSO-d6. Researchers should consult specialized databases for comprehensive data.

Infrared (IR) Spectroscopy

While a specific full IR spectrum for this compound was not found, the characteristic absorption bands for its principal functional groups can be predicted based on established spectroscopic principles. These are crucial for identifying the molecular components.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
3300 - 2500Carboxylic AcidO-H StretchBroad
3100 - 3000AromaticC-H StretchMedium
2960 - 2850AlkylC-H StretchStrong
1760 - 1690Carboxylic AcidC=O StretchStrong
1750 - 1705KetoneC=O StretchStrong
1600 - 1400AromaticC=C StretchMedium
1320 - 1210Carboxylic Acid / EsterC-O StretchStrong
1300 - 1000EtherC-O StretchStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
LC-ESI-QTOFQuadrupole Time-of-Flight455.1722411.1816, 367.1914, 352.1685, 296.1055

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the general experimental protocols for the NMR, IR, and MS analysis of this compound.

NMR Spectroscopy

Instrumentation: NMR spectra are typically recorded on high-field spectrometers such as Agilent 400 MHz or Bruker 600 and 850 MHz instruments.[3]

Sample Preparation:

  • Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • The concentration should be optimized to obtain a good signal-to-noise ratio.

Data Acquisition:

  • Acquire ¹H NMR spectra using a standard pulse sequence.

  • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum.

  • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation:

  • For solid samples, the KBr pellet method is common. Mix a small amount of finely ground this compound with dry potassium bromide (KBr).

  • Press the mixture under high pressure to form a transparent pellet.

  • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition:

  • Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • A background spectrum of the empty spectrometer (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometry is typically performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as an Agilent 6530 Q-TOF, with an Electrospray Ionization (ESI) source.[4]

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is then introduced into the ESI source via direct infusion or after separation by liquid chromatography.

Data Acquisition:

  • Set the ESI source to either positive or negative ion mode. For this compound, negative ion mode is often used to observe the [M-H]⁻ ion.[4]

  • Acquire the full scan mass spectrum to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns, which aid in structural elucidation.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a natural product like this compound can be visualized as a sequential process from sample preparation to data interpretation and final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Isolation Isolation & Purification of this compound NMR_Prep NMR Sample (in Deuterated Solvent) Isolation->NMR_Prep IR_Prep IR Sample (e.g., KBr Pellet) Isolation->IR_Prep MS_Prep MS Sample (in Volatile Solvent) Isolation->MS_Prep NMR_Acq NMR Spectroscopy (1H, 13C, 2D) NMR_Prep->NMR_Acq IR_Acq IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (HRMS, MS/MS) MS_Prep->MS_Acq NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR_Acq->IR_Data MS_Data MS Data Analysis (Molecular Formula, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides essential spectroscopic data and standardized protocols to support the ongoing research and development of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is paramount for advancing our understanding of this promising natural product.

References

A Technical Guide to Lobaric Acid (CAS 522-53-2): Properties, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lobaric acid (CAS Number: 522-53-2) is a naturally occurring depsidone, a class of secondary metabolites predominantly isolated from various lichen species, such as those from the genus Stereocaulon.[1][2] This complex organic molecule has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties, this compound presents a promising scaffold for drug discovery and development.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, details its multifaceted biological activities with quantitative data, elucidates its mechanisms of action through key signaling pathways, outlines relevant experimental protocols, and summarizes its safety profile.

Chemical and Physical Properties

This compound is characterized by a dibenzo[b,e][3][4]dioxepin-11-one core structure. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 522-53-2[1][2][5][6]
Molecular Formula C₂₅H₂₈O₈[1][2][5][7]
Molecular Weight 456.49 g/mol [1][2]
IUPAC Name 8-hydroxy-3-methoxy-11-oxo-1-(1-oxopentyl)-6-pentyl-11H-dibenzo[b,e][3]dioxepin-7-carboxylic acid[1]
Synonyms Lobraric acid, Stereocaulic acid[2]
Appearance Solid[1]

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 196–198 °C[2]
Boiling Point 667.9 °C (estimated)[8]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol. Poorly soluble in water (0.007725 mg/L, est.)[1][8]
logP (o/w) 7.070 (estimated)[8]
Storage Condition -20°C, sealed, dry[7]

Biological Activity and Therapeutic Potential

This compound demonstrates a broad spectrum of biological activities, making it a subject of intensive research. The quantitative measures of these activities are detailed below.

Table 3: Summary of Quantitative Biological Activities

Activity TypeTarget/AssayResult (IC₅₀ / EC₅₀)Reference
Antiproliferative Leukemia, colorectal, gastric, breast, ovarian, prostate, pancreatic, and lung cancer cell linesEC₅₀: 15.2-63.9 µg/mL[1]
MCF-7 (Breast Cancer)IC₅₀: 44.21 µg/mL (96.8 µM) at 48h[3][9]
HeLa (Cervical Cancer)IC₅₀: 78.0 ± 7.1 µM at 48h[10]
HCT116 (Colon Carcinoma)IC₅₀: 93.2 ± 0.2 µM at 48h[10]
U87MG (Glioblastoma)IC₅₀: 5.77 mg/L (12.6 µM)[11]
Enzyme Inhibition Protein Tyrosine Phosphatase 1B (PTP1B)IC₅₀: 0.87 µM[1][11][12]
12(S)-Lipoxygenase (12-LOX)IC₅₀: 28.5 µM[1]
Antioxidant Superoxide Radical Scavenging (cell-free)IC₅₀: 97.9 µmol[1]
Antiviral Tobacco Mosaic Virus (TMV) in tobacco leavesDecreases lesion number at 250 µM[1]

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects by modulating several critical cellular signaling pathways.

Anticancer Mechanisms

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling cascades.

Wnt/β-catenin Pathway Inhibition: In breast cancer cells (MCF-7), this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3][9] It induces the expression of GSK3-β, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes like c-Myc and Cyclin D1 that drive cell proliferation.[3][9]

G cluster_wnt Wnt/β-catenin Pathway LA This compound GSK3B GSK3-β LA->GSK3B Induces Expression BetaCatenin β-catenin GSK3B->BetaCatenin Promotes Degradation TargetGenes Wnt Target Genes (c-Myc, Cyclin D1) BetaCatenin->TargetGenes Activates Proliferation Cancer Cell Proliferation TargetGenes->Proliferation Promotes

Wnt/β-catenin pathway inhibition by this compound.

Mitochondrial Apoptosis Pathway: In cervical (HeLa) and colon (HCT116) cancer cells, this compound induces apoptosis via the mitochondrial pathway.[4][13] It downregulates the anti-apoptotic protein Bcl-2 and upregulates the cleaved form of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][13] This shifts the cellular balance towards programmed cell death and is often associated with cell cycle arrest in the G2/M phase.[4][10]

G cluster_apoptosis Mitochondrial Apoptosis Pathway LA This compound Bcl2 Bcl-2 (Anti-apoptotic) LA->Bcl2 Downregulates cPARP Cleaved PARP LA->cPARP Upregulates G2M G2/M Phase Arrest LA->G2M Apoptosis Apoptosis Bcl2->Apoptosis cPARP->Apoptosis G2M->Apoptosis

Induction of apoptosis by this compound.
Anti-inflammatory Mechanisms

This compound mitigates inflammatory responses by targeting the NF-κB, MAPK, and NLRP3 inflammasome pathways.[14]

NF-κB and MAPK Pathway Suppression: In macrophages stimulated by lipopolysaccharide (LPS), this compound significantly reduces the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[14] It achieves this by inhibiting the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) and preventing the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[14][15]

G cluster_nfkb NF-κB/MAPK Pathway LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK LA This compound LA->MAPK NFkB NF-κB Pathway LA->NFkB MAPK->NFkB Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, NO, COX-2) NFkB->Cytokines

Inhibition of NF-κB/MAPK signaling by this compound.

NLRP3 Inflammasome Inhibition: this compound also inhibits the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[14][15] By preventing inflammasome assembly and subsequent caspase-1 maturation, this compound effectively blocks the release of these key cytokines.[14]

G cluster_nlrp3 NLRP3 Inflammasome Pathway Stimuli PAMPs/DAMPs (e.g., LPS + ATP) NLRP3 NLRP3 Inflammasome Assembly Stimuli->NLRP3 LA This compound LA->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β / IL-18 Maturation & Secretion Casp1->IL1b

NLRP3 inflammasome inhibition by this compound.

Experimental Protocols

Total Synthesis

The first total synthesis of this compound was achieved in 14 steps.[2][16] The general workflow involves the synthesis of two key aromatic rings, their coupling, and subsequent cyclization to form the characteristic depsidone core.

Methodology Overview:

  • A-Ring Synthesis: Preparation of the first aromatic fragment, starting from materials like 4-bromophthalic anhydride.[2][17]

  • B-Ring Synthesis: Preparation of the second aromatic fragment, which can be derived from olivetol.[12]

  • Ullmann Aryl Ether Coupling: The two aromatic rings are joined via an Ullmann coupling reaction to form a diaryl ether intermediate.[12][16]

  • Lactonization: A seven-membered lactone ring is formed through an intramolecular cyclization reaction to yield the final depsidone structure of this compound.[12][16]

G StartA 4-Bromophthalic Anhydride RingA A-Ring Fragment StartA->RingA StartB Olivetol RingB B-Ring Fragment StartB->RingB Ullmann Ullmann Coupling RingA->Ullmann RingB->Ullmann Lactone 7-Membered Lactonization Ullmann->Lactone LA This compound Lactone->LA

General workflow for the total synthesis of this compound.
In Vitro Bioactivity Assays

Standard cell-based assays are used to determine the biological effects of this compound.

Cell Viability (XTT Assay) Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates and incubate overnight to allow for attachment.

  • Treatment: Expose cells to a range of concentrations of this compound (e.g., 0-100 µg/mL) for specified time periods (e.g., 24 and 48 hours).

  • Reagent Addition: Add XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well.

  • Incubation: Incubate the plates for a period (e.g., 4 hours) to allow viable cells to convert the XTT reagent into a formazan dye.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader. Cell viability is calculated relative to untreated control cells.[9]

Apoptosis (Flow Cytometry) Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC₅₀ value) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Staining: Resuspend cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI staining indicates late apoptotic or necrotic cells.[10]

G cluster_assays Downstream Assays Start Seed Cancer Cells (e.g., MCF-7, HeLa) Treat Treat with This compound Start->Treat Harvest Harvest Cells & Lysates Treat->Harvest Viability Cell Viability (XTT/MTT) Treat->Viability Apoptosis Apoptosis (Flow Cytometry) Harvest->Apoptosis WB Western Blot (Protein Expression) Harvest->WB qPCR qPCR (Gene Expression) Harvest->qPCR

General experimental workflow for in vitro bioassays.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 4: Summary of Spectroscopic Data

TechniqueKey Data PointsReference
LC-MS/MS Precursor Ion [M-H]⁻: m/z 455.1722. Key Fragments: m/z 411.18, 367.19, 352.16, 296.10.[5][18]
¹³C NMR Full spectral data is available in public databases.[12][19]
¹H NMR Full spectral data is available in public databases.[5][12]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). Standard laboratory precautions should be observed.

Table 5: Hazard Ratings

SystemHealthFlammabilityReactivityReference
NFPA 000
HMIS 000

Handling Recommendations:

  • Personal Protective Equipment: Wear standard laboratory gloves, safety glasses, and a lab coat.[20]

  • First Aid: No special measures are required. In case of contact, follow standard procedures: wash skin with water, rinse eyes, and move to fresh air if inhaled.

  • Incompatibilities: Avoid strong oxidizing agents.

References

A Comprehensive Review of the Biological Activities of Lobaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Lobaric acid, a depsidone-class secondary metabolite isolated from various lichen species such as Stereocaulon alpinum, is emerging as a compound of significant interest to the scientific and medical communities.[1] Extensive research has demonstrated its potent biological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme-inhibitory properties.[2][3] This technical guide provides an in-depth review of the multifaceted biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4][5] Studies have shown its ability to suppress the production of pro-inflammatory mediators in various cell models.

Mechanism of Action

This compound's anti-inflammatory properties are primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome.[4] In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to decrease the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2.[4][5] It also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), IL-1β, and IL-18.[4][6] Furthermore, this compound has been identified as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is associated with the reduced expression of pro-inflammatory cytokines and the inhibition of NF-κB activation.[6]

Quantitative Data: Anti-inflammatory Activity
Activity Model Parameter Value Reference
Inhibition of Cysteinyl-Leukotriene FormationGuinea Pig Taenia ColiEffective Dose5.5 µM[7]
Inhibition of Ionophore A23187-induced ContractionsGuinea Pig Taenia ColiEffective Dose5.8 µM[7]
Inhibition of Pro-inflammatory Cytokine Secretion (IL-6, IL-8, IL-1β)Cell-based AssaysConcentration Range20-80 µM[6]

Signaling Pathway Diagrams

anti_inflammatory_pathways cluster_lps LPS Stimulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokines Secreted Cytokines LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 ProInflammatoryGenes Pro-inflammatory Gene Expression MAPK->ProInflammatoryGenes NFkB->ProInflammatoryGenes Cytokines TNF-α, IL-6, IL-1β, IL-18 NLRP3->Cytokines LobaricAcid This compound LobaricAcid->MAPK LobaricAcid->NFkB LobaricAcid->NLRP3 ProInflammatoryGenes->Cytokines

Caption: this compound inhibits inflammatory pathways.

Experimental Protocols

Macrophage Culture and Stimulation: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pretreated with varying concentrations of this compound (e.g., 0.2 - 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[4][5]

Nitric Oxide (NO) Production Assay: NO production is measured in the culture supernatants using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm.

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Anticancer Activity

This compound has demonstrated significant anticancer potential against various cancer cell lines, including breast, cervical, colon, and melanoma.[8][9][10] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Mechanism of Action

In breast cancer cells (MCF-7), this compound has been shown to modulate the Wnt/β-catenin signaling pathway.[8] It induces the expression of GSK3-β, which in turn leads to the suppression of β-catenin and its target genes, thereby inhibiting cancer cell proliferation.[8] In cervical (HeLa) and colon (HCT116) carcinoma cells, this compound induces apoptosis and causes cell cycle arrest at the G2/M phase.[9][11] This is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved poly (ADP-ribose) polymerase (PARP).[9][12] Studies on melanoma cell lines have also shown that this compound induces apoptosis through the extrinsic pathway by upregulating the expression of caspases (Casp3, Casp7, Casp9) and PARP.[10][13]

Quantitative Data: Anticancer Activity (IC50 Values)
Cell Line Cancer Type Time (h) IC50 (µg/mL) IC50 (µM) Reference
MCF-7Breast Cancer4844.21~96.8[8][14]
T-47DBreast Cancer>4825~54.8[11]
ZR-75-1Breast Cancer>4846~100.8[11]
HeLaCervical Cancer48-78.0 ± 7.1[11][15]
HCT116Colon Cancer48-93.2 ± 0.2[11][15]

Signaling Pathway and Workflow Diagrams

wnt_pathway LobaricAcid This compound GSK3b GSK3-β LobaricAcid->GSK3b bCatenin β-catenin GSK3b->bCatenin WntTargets Wnt Target Genes (e.g., c-myc, cyclin D1) bCatenin->WntTargets Proliferation Cell Proliferation WntTargets->Proliferation

Caption: this compound inhibits the Wnt/β-catenin pathway.

apoptosis_workflow CancerCells Cancer Cells (e.g., HeLa, HCT116) Treatment Treat with This compound CancerCells->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Analysis Analysis Incubation->Analysis FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Analysis->FlowCytometry WesternBlot Western Blot (Bcl-2, PARP, Caspases) Analysis->WesternBlot Results Results FlowCytometry->Results WesternBlot->Results

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Cell Viability Assay (XTT): Cancer cells are seeded in 96-well plates (1 x 10^4 cells/well) and allowed to attach overnight.[2] Cells are then treated with various concentrations of this compound (e.g., 0-100 µg/mL) for 24 and 48 hours.[2] Cell viability is assessed using the XTT Cell Proliferation Kit, with absorbance measured at 470 nm.[2] IC50 values are calculated from the dose-response curves.[2]

Apoptosis Analysis by Flow Cytometry: Cells are seeded in 6-well plates (3 x 10^5 cells/well) and treated with this compound for 48 hours.[2] Cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2] The percentage of apoptotic cells (Annexin V-positive) is determined using a flow cytometer.[2]

Western Blot Analysis: Following treatment with this compound, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, PARP, caspases, β-catenin, GSK3-β), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from treated and untreated cells and reverse-transcribed into cDNA.[2] qPCR is performed using SYBR Green master mix and primers specific for target genes.[2] Relative mRNA expression levels are calculated using the 2^-ΔΔCT method.[2]

Enzyme Inhibitory Activity

This compound has been shown to inhibit several enzymes, highlighting its potential for therapeutic applications in various diseases.

Mechanism of Action

This compound is a non-competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity.[16] It also inhibits the formation of cysteinyl-leukotrienes, which are inflammatory mediators involved in asthma and other allergic diseases.[7] Additionally, this compound has shown inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[3]

Quantitative Data: Enzyme Inhibitory Activity
Enzyme Inhibition Type IC50 (µM) Reference
Protein Tyrosine Phosphatase 1B (PTP1B)Non-competitive0.87[16]
Acetylcholinesterase-26.86[3]

Enzyme Inhibition Workflow

enzyme_inhibition_workflow Enzyme Enzyme Solution (e.g., PTP1B) Incubate Incubate at Optimal Temperature Enzyme->Incubate Substrate Substrate (e.g., pNPP) Substrate->Incubate Inhibitor This compound (Varying concentrations) Inhibitor->Incubate Measure Measure Product Formation (Spectrophotometry) Incubate->Measure Analysis Data Analysis (e.g., Dixon Plot) Measure->Analysis

Caption: General workflow for enzyme inhibition assay.

Experimental Protocols

PTP1B Inhibition Assay: The assay is performed by measuring the enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[16] The reaction mixture contains PTP1B enzyme, pNPP, and varying concentrations of this compound in a suitable buffer (e.g., HEPES buffer, pH 7.2).[16] The reaction is incubated, and the absorbance of the product is measured spectrophotometrically at 405 nm. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. To determine the mode of inhibition, kinetic analyses are performed by measuring the reaction rates at different substrate and inhibitor concentrations, followed by generating Lineweaver-Burk or Dixon plots.[17]

Antioxidant Activity

While some studies suggest that this compound possesses antioxidant properties, the evidence is not as robust as for its other biological activities. One study noted no significant free radical scavenging activity in a DPPH assay and that its cytotoxic effects were not mediated by the formation of reactive oxygen species (ROS).[18] However, other reviews mention antioxidant activity as one of its biological properties.[2] Further research is needed to fully elucidate the antioxidant potential of this compound and its underlying mechanisms.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its potent anti-inflammatory and anticancer effects, mediated through the modulation of multiple signaling pathways, make it a strong candidate for further investigation in drug discovery and development. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable lichen metabolite. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate the promising in vitro findings into clinical applications.

References

Lobaric Acid: A Technical Whitepaper on its Antioxidant and Antiproliferative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lobaric acid is a naturally occurring depsidone, a type of polyphenolic compound, predominantly isolated from various species of lichens, such as Stereocaulon alpinum. As a secondary metabolite, it has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and notably, antiproliferative properties.[1][2][3] This technical guide provides an in-depth review of the current scientific literature on the antioxidant and antiproliferative effects of this compound, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated significant dose- and time-dependent antiproliferative activity across a range of human cancer cell lines. Its efficacy is attributed to its ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancerous cells.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cancer cell population. The table below summarizes the reported IC₅₀ values for this compound against various cancer cell lines.

Cell LineCancer TypeTreatment DurationIC₅₀ ValueReference
HeLa Human Cervix Adenocarcinoma48 hours78.0 ± 7.1 µM[4]
HCT116 Human Colon Carcinoma48 hours93.2 ± 0.2 µM[4]
MCF-7 Human Breast Cancer48 hours44.21 µg/mL[5]
T-47D Human Breast Cancer> 48 hours25 µg/mL[6]
ZR-75-1 Human Breast Cancer> 48 hours46 µg/mL[6]
A-375 Human MelanomaNot SpecifiedDose-dependent effect[7]
Mechanisms of Antiproliferative Action

The anticancer activity of this compound is not merely cytotoxic but is orchestrated through specific molecular pathways that lead to cell cycle arrest and apoptosis.

This compound is a potent inducer of apoptosis in cancer cells.[5] Treatment with this compound leads to a significant increase in the apoptotic cell population in a dose-dependent manner.[4] The mechanism involves the modulation of key regulatory proteins in the apoptotic cascade. Specifically, this compound has been shown to:

  • Downregulate Bcl-2: It decreases the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[4][8]

  • Upregulate Cleaved PARP: It increases the expression of the cleaved form of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][8]

  • Activate Caspases: Studies on melanoma cells show increased levels of apoptosis-related proteins such as Caspase-3, Caspase-7, and Caspase-9, suggesting induction via the extrinsic pathway.[7]

This modulation of apoptosis-related genes suggests that this compound triggers the mitochondrial apoptotic pathway to induce cell death in cancer cells.[4][8]

Lobaric_Acid This compound Bcl2 Bcl-2 (Anti-apoptotic) Lobaric_Acid->Bcl2 Inhibits Mitochondrial_Pathway Mitochondrial Pathway Activation Lobaric_Acid->Mitochondrial_Pathway Bcl2->Mitochondrial_Pathway Caspases Caspase Cascade (Caspase-9, -3, -7) Mitochondrial_Pathway->Caspases Activates PARP PARP Caspases->PARP Cleaves Apoptosis Apoptosis Caspases->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis Contributes to

This compound-induced apoptosis pathway.

Flow cytometry analysis has revealed that this compound perturbs the cell cycle, leading to a significant arrest of cancer cells in the G2/M phase.[1][8] This checkpoint arrest prevents the cells from entering mitosis, thereby halting their proliferation and ultimately leading to apoptosis.[1][8]

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division Lobaric_Acid This compound Arrest ARREST Lobaric_Acid->Arrest Arrest->G2

Cell cycle arrest at the G2/M phase by this compound.

Recent studies have begun to elucidate the specific signaling pathways targeted by this compound.

  • Wnt/β-catenin Pathway: In MCF-7 breast cancer cells, this compound was found to inhibit the Wnt/β-catenin signaling pathway.[5] It achieves this by inducing the expression of GSK3-β, a protein that promotes the degradation of β-catenin, thereby suppressing the expression of Wnt target genes involved in proliferation and survival.[5]

  • mTOR/AKT and Shh/GLI Pathways: In colorectal cancer cells, this compound has been shown to suppress cancer stem cell markers by inhibiting the mTOR/AKT and Sonic hedgehog (Shh) pathways, which are crucial for maintaining cancer stemness.

Lobaric_Acid This compound GSK3B GSK3-β Lobaric_Acid->GSK3B Induces Beta_Catenin β-catenin GSK3B->Beta_Catenin Promotes Degradation of Degradation β-catenin Degradation Beta_Catenin->Degradation Wnt_Targets Wnt Target Genes (e.g., c-Myc, Cyclin D1) Beta_Catenin->Wnt_Targets Activates Proliferation Cell Proliferation & Survival Wnt_Targets->Proliferation Promotes Start Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Protein Expression Analysis (Western Blot for Bcl-2, PARP, etc.) Treatment->WesternBlot IC50 Calculate IC50 Value Viability->IC50 Conclusion Elucidate Mechanism of Action IC50->Conclusion Apoptosis->Conclusion CellCycle->Conclusion WesternBlot->Conclusion

References

A Technical Guide to the Enzyme Inhibitory Activity of Lobaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lobaric acid, a depsidone derived from various lichen species, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A crucial aspect of its bioactivity stems from its ability to inhibit specific enzymes and modulate key cellular signaling pathways. This document provides a comprehensive technical overview of the enzyme inhibitory activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Summary of Enzyme Inhibitory Activity

This compound has demonstrated potent and selective inhibitory effects on several key enzymes and protein-protein interactions. The following table summarizes the available quantitative data, primarily expressed as IC50 values, which represent the concentration of this compound required to inhibit 50% of the target's activity.

Target Enzyme/Protein InteractionReported IC50 ValueAssay/Cell LineReference
Protein Tyrosine Phosphatase 1B (PTP1B)0.5 - 0.9 µMBiochemical Assay[1]
Protein Tyrosine Phosphatase 1B (PTP1B)0.87 µMBiochemical Assay[2]
CBP/p300 GACKIX - MLL Interaction17 µMFluorescence Polarization Assay[3]
CBP/p300 GACKIX - pKID Interaction25 µMFluorescence Polarization Assay[3]
Breast Cancer (MCF-7) Cell Viability44.21 µg/mL (approx. 96.8 µM)XTT Cell Viability Assay (48h)[4][5]
Cervix Adenocarcinoma (HeLa) Cell Viability50 µMCell Proliferation Assay[5]
Colon Carcinoma (HCT116) Cell Viability50 µMCell Proliferation Assay[5]

Mechanisms of Action & Signaling Pathway Inhibition

This compound exerts its biological effects not only through direct enzyme inhibition but also by modulating complex intracellular signaling cascades critical in inflammation and oncology.

Inhibition of Pro-Inflammatory Pathways

This compound has been shown to suppress inflammatory responses in macrophages by targeting two major signaling pathways: the NF-κB/MAPK pathway and the NLRP3 inflammasome.[6]

  • NF-κB and MAPK Pathways: In response to stimuli like lipopolysaccharide (LPS), the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) transcription factor leads to the production of pro-inflammatory mediators. This compound significantly inhibits the activation of both MAPKs and NF-κB, thereby reducing the expression and production of cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]

G LPS LPS Macrophage Macrophage LPS->Macrophage MAPK MAPK Activation Macrophage->MAPK NFkB NF-κB Activation Macrophage->NFkB Inflammation Inflammatory Mediators (TNF-α, IL-6, COX-2, NO) MAPK->Inflammation NFkB->Inflammation LobaricAcid This compound LobaricAcid->MAPK Inhibits LobaricAcid->NFkB Inhibits

Fig. 1: this compound's inhibition of the NF-κB/MAPK pathway.
  • NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, when activated by stimuli like LPS and ATP, triggers the maturation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their active forms. This compound inhibits the activation of the NLRP3 inflammasome, thereby preventing caspase-1 maturation and the subsequent release of IL-1β and IL-18.[6]

G Stimuli LPS + ATP NLRP3 NLRP3 Inflammasome Activation Stimuli->NLRP3 Caspase1 Caspase-1 Maturation NLRP3->Caspase1 Cytokines IL-1β and IL-18 Production Caspase1->Cytokines LobaricAcid This compound LobaricAcid->NLRP3 Inhibits

Fig. 2: this compound's inhibition of the NLRP3 inflammasome.
Modulation of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound demonstrates anticancer potential by modulating this pathway in breast cancer cells.[4][5] It induces the expression of GSK3-β, a key protein that phosphorylates β-catenin, marking it for proteasomal degradation. By promoting the degradation of β-catenin, this compound suppresses the expression of Wnt target genes such as c-MYC and Cyclin D1 (CCND1), which are critical for cell cycle progression and proliferation.[4][5]

G LobaricAcid This compound GSK3b GSK3-β Expression LobaricAcid->GSK3b Induces bCatenin β-catenin GSK3b->bCatenin Promotes Phosphorylation Degradation β-catenin Degradation bCatenin->Degradation TargetGenes Target Gene Suppression (c-MYC, CCND1) Degradation->TargetGenes Proliferation Cancer Cell Proliferation TargetGenes->Proliferation

Fig. 3: this compound's modulation of the Wnt/β-catenin pathway.

Detailed Experimental Protocols

The determination of enzyme inhibitory activity requires robust and standardized assays. Below are generalized protocols for the key experiments cited.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic dephosphorylation of a substrate by PTP1B.

Principle: Recombinant human PTP1B enzyme is incubated with a specific substrate, such as p-nitrophenyl phosphate (pNPP), which produces a colored or fluorescent product upon dephosphorylation. The inhibitor's presence reduces the rate of product formation, which is measured spectrophotometrically or fluorometrically.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

    • Enzyme Solution: Dilute recombinant human PTP1B to a final concentration (e.g., 50 ng/mL) in assay buffer.

    • Substrate Solution: Prepare a solution of pNPP in assay buffer (e.g., 2 mM).

    • Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • Add 25 µL of the enzyme solution to the wells of a 96-well microplate.

    • Add 25 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Prep Prepare Reagents (Enzyme, Substrate, this compound) Incubate1 Pre-incubate Enzyme with this compound (15 min) Prep->Incubate1 React Add Substrate (pNPP) to Initiate Reaction Incubate1->React Incubate2 Incubate at 37°C (30 min) React->Incubate2 Stop Stop Reaction (e.g., add NaOH) Incubate2->Stop Read Measure Absorbance (405 nm) Stop->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze

Fig. 4: General workflow for a PTP1B enzyme inhibition assay.
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction

This method was used to assess this compound's ability to disrupt the interaction between the GACKIX domain of CBP/p300 and its binding partners.[3]

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (e.g., Fl-MLL) tumbles rapidly, resulting in low polarization. When it binds to a large protein (GACKIX), the complex tumbles much slower, leading to a high polarization signal. An inhibitor that disrupts this binding will cause the polarization to decrease.

Methodology:

  • Reagent Preparation:

    • Prepare solutions of the GACKIX domain protein, the fluorescein-labeled peptide (Fl-MLL or Fl-pKID), and this compound in an appropriate assay buffer.

  • Assay Procedure:

    • In a microplate, add a constant concentration of the GACKIX protein and the fluorescently labeled peptide.

    • Add varying concentrations of this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

    • The decrease in polarization signal is proportional to the inhibition of the protein-protein interaction.

    • Plot the FP signal against the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway after treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., MCF-7 or macrophages) and treat them with various concentrations of this compound for a specified time. A stimulus (e.g., LPS) may be added to activate a specific pathway.

  • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-NF-κB, total-NF-κB, β-catenin, GSK3-β).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression or phosphorylation.

References

Methodological & Application

Application Notes and Protocols: Extraction of Lobaric Acid from Parmelia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobaric acid, a depsidone found in various lichens, including those of the Parmelia genus, has garnered significant interest for its diverse biological activities, such as anti-inflammatory and anticancer properties. These effects are partly attributed to its modulation of key cellular signaling pathways, including NF-κB and MAPK. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Parmelia species.

Introduction

Lichens are a symbiotic association of a fungus and an alga or cyanobacterium, producing a variety of unique secondary metabolites. Among these, this compound (C₂₅H₂₈O₈, Molar Mass: 456.49 g/mol ) is a notable depsidone.[1] It has been identified in several lichen genera, including Stereocaulon, Usnea, Cladonia, and Parmelia.[2] Research has highlighted the potential of this compound as a therapeutic agent due to its anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.[2] This protocol details a comprehensive methodology for the isolation and purification of this compound from Parmelia species for research and drug development purposes.

Data Presentation

While specific quantitative yields of pure this compound from Parmelia species are not extensively documented in the literature, the following table summarizes typical yields of crude extracts from lichens and provides an estimated potential yield for purified this compound based on the general abundance of secondary metabolites.

Lichen SpeciesExtraction SolventExtraction MethodCrude Extract Yield (% of dry weight)Estimated this compound Yield (% of dry weight)Reference
Parmelia perlataMethanolCold Maceration2.56%0.1 - 0.5% (estimated)[2]
Parmelia perlataPetroleum EtherHot Extraction~0.47%Not specified[3]
Hypogymnia physodesAcetoneExhaustive Extraction~22% (total lichen acids)Not applicable[4]
Thamnolia vermicularisAcetoneMaceration7.0%Not applicable[5]

Note: The estimated yield of this compound is a projection based on the typical concentration of major secondary metabolites in lichens and may vary depending on the specific Parmelia species, geographical location, and environmental conditions.

Experimental Protocols

Extraction of Crude this compound

This protocol describes a standard maceration technique using acetone, a common and effective solvent for extracting lichen acids.

Materials:

  • Dried and powdered Parmelia species

  • Acetone (analytical grade)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Spatula

  • Balance

Procedure:

  • Weigh 50 g of dried, powdered Parmelia lichen material and place it into a 1 L Erlenmeyer flask.

  • Add 500 mL of acetone to the flask.

  • Place the flask on a magnetic stirrer and stir at room temperature for 24-48 hours. Ensure the flask is sealed to prevent solvent evaporation.

  • After maceration, filter the mixture through Whatman No. 1 filter paper to separate the lichen thalli from the acetone extract.

  • Wash the retained lichen material with an additional 100 mL of acetone to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the crude extract using a rotary evaporator at a temperature not exceeding 40°C until a semi-solid residue is obtained.

  • Dry the crude extract in a desiccator under vacuum to remove any residual solvent.

  • Weigh the dried crude extract and calculate the percentage yield.

Purification of this compound

This protocol involves a combination of washing, column chromatography, and recrystallization to isolate pure this compound from the crude extract.

Materials:

  • Crude lichen extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Acetone (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Beakers, flasks, and other standard laboratory glassware

  • Rotary evaporator

  • Crystallization dish

Procedure:

a. Washing the Crude Extract:

  • Wash the crude extract several times with a small volume of cold hexane to remove nonpolar impurities such as lipids and pigments. Discard the hexane washings.

b. Column Chromatography:

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve a known amount of the washed crude extract in a minimal volume of acetone and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (to elute nonpolar compounds)

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 85:15 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate (this compound is expected to elute in fractions with intermediate polarity)

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates. A suitable developing solvent system for TLC is Toluene:Glacial Acetic Acid (4:1 v/v).[6]

  • Visualize the spots under a UV lamp at 254 nm. Fractions containing a compound with an Rf value corresponding to this compound should be pooled together.

c. Recrystallization:

  • Combine the fractions containing pure this compound and evaporate the solvent using a rotary evaporator.

  • Dissolve the resulting solid in a minimal amount of hot acetone.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.

  • Collect the purified crystals of this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals in a desiccator.

  • Determine the melting point of the purified this compound (literature value: 196–198 °C) and confirm its identity using spectroscopic methods (e.g., NMR, MS).[1]

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Parmelia Dried & Powdered Parmelia Species Maceration Maceration (Acetone) Parmelia->Maceration Filtration Filtration Maceration->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Washing Washing (Hexane) Crude_Extract->Washing Column_Chromatography Silica Gel Column Chromatography Washing->Column_Chromatography TLC TLC Analysis Column_Chromatography->TLC Monitor Fractions Pooling Pooling of Fractions TLC->Pooling Recrystallization Recrystallization (Acetone) Pooling->Recrystallization Pure_Lobaric_Acid Pure this compound Recrystallization->Pure_Lobaric_Acid

Caption: Workflow for the extraction and purification of this compound.

This compound Signaling Pathway

Lobaric_Acid_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Lobaric_Acid This compound MAPK MAPK Activation Lobaric_Acid->MAPK inhibits NFkB NF-κB Activation Lobaric_Acid->NFkB inhibits TNF_alpha_IL6 TNF-α, IL-6 Production MAPK->TNF_alpha_IL6 Inflammation Inflammation TNF_alpha_IL6->Inflammation Proinflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation

Caption: this compound's inhibitory effect on inflammatory pathways.

References

Application Notes and Protocols: Total Synthesis of Lobaric Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaric acid, a naturally occurring depsidone found in lichens such as Stereocaulon alpinum, has garnered significant interest in the scientific community due to its diverse biological activities.[1] These activities include potent protein tyrosine phosphatase 1B (PTP1B) inhibition, anti-inflammatory effects through the suppression of NF-κB and MAPK signaling pathways, and anticancer properties.[1][2][3] The limited availability of this compound from natural sources necessitates efficient and scalable synthetic routes to enable further investigation into its therapeutic potential and for the development of novel derivatives with enhanced pharmacological profiles.

This document provides detailed application notes and protocols for the total synthesis of this compound and several of its key derivatives, as pioneered by Kim et al. (2018).[1] Additionally, it outlines the experimental procedures for evaluating the biological activity of these compounds, specifically focusing on PTP1B inhibition and the modulation of key inflammatory signaling pathways.

Data Presentation

Synthetic Yields

The following table summarizes the yields for the key steps in the total synthesis of this compound and the subsequent synthesis of its derivatives.

StepProductStarting MaterialYield (%)
BenzylationBenzyl 2,4-bis(benzyloxy)benzoate2,4-dihydroxybenzoic acid98
IodinationBenzyl 2,4-bis(benzyloxy)-6-iodobenzoateBenzyl 2,4-bis(benzyloxy)benzoate88
Vilsmeier-Haack Formylation2,4-bis(benzyloxy)-6-pentylbenzaldehydeOlivetol92
Oxidation to Phenol2,4-bis(benzyloxy)-6-pentylphenol2,4-bis(benzyloxy)-6-pentylbenzaldehyde89
Ullmann Aryl Ether CouplingDiaryl ether intermediateBenzyl 2,4-bis(benzyloxy)-6-iodobenzoate & 2,4-bis(benzyloxy)-6-pentylphenol58
Deprotection to LobarinLobarinDiaryl ether intermediate90
Seven-membered Lactonization & DeprotectionThis compoundLobarin intermediate70
Synthesis of MethyllobarinMethyllobarinThis compound98
Synthesis of Lobarin from this compoundLobarinThis compound-
Synthesis of LobarstinLobarstinThis compound-

Note: Yields are based on the publication by Kim et al. (2018). Some yields for the derivatization of this compound were not explicitly stated as percentages in the primary literature.

Biological Activity: PTP1B Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of synthetic this compound and its derivatives against human recombinant PTP1B.

CompoundPTP1B IC50 (µM)
This compound0.87
Lobarin0.5 - 0.9
Methyllobarin> 10
Lobarstin0.5 - 0.9
Sumarin (Control)2.9

Data sourced from Kim et al. (2018).[1]

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound can be achieved in 14 steps, with key transformations including an Ullmann aryl ether coupling and a seven-membered lactonization.[4]

1. Synthesis of Benzyl 2,4-bis(benzyloxy)benzoate:

  • To a solution of 2,4-dihydroxybenzoic acid (20 g, 130 mmol) in DMF (100 mL) in a 500 mL round-bottom flask, add potassium carbonate (72 g, 519 mmol) and benzyl bromide (62 mL, 519 mmol) at room temperature.

  • Stir the mixture for 12 hours at room temperature, then increase the temperature to 90 °C and stir for an additional 1 hour.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with 1 N HCl.

  • Wash the organic phase five times with brine (5 x 50 mL), dry over Na2SO4, and concentrate under reduced pressure.

2. Synthesis of Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate (A-ring fragment):

  • In a 500 mL sealed tube, combine benzyl 2,4-bis(benzyloxy)benzoate (5 g, 15 mmol), Pd(OAc)2 (337 mg, 1.5 mmol), (diacetoxy)benzene (7.2 g, 22.5 mmol), and iodine (5.7 g, 22.5 mmol) in DMF (50 mL).

  • Seal the tube and stir the reaction mixture at 120 °C for 18 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with 1 N HCl.

  • Wash the organic phase five times with brine (5 x 30 mL), dry over Na2SO4, and concentrate under reduced pressure.

3. Synthesis of 2,4-bis(benzyloxy)-6-pentylphenol (B-ring fragment):

  • Vilsmeier-Haack Formylation: To a flame-dried round-bottom flask containing olivetol (5 g, 27.7 mmol) in anhydrous DMF (150 mL) at 0 °C, add POCl3 (3.9 mL, 41.6 mmol) dropwise over 5 minutes. Stir at 0 °C for 30 minutes, then at room temperature for 8 hours. Add water (300 mL) and extract with CH2Cl2 (4 x 50 mL). Wash the combined organic layers with brine (5 x 20 mL), dry over MgSO4, and concentrate.

  • Oxidation to Phenol: To a solution of the resulting benzaldehyde (7.4 g, 19.6 mmol) in CH2Cl2 (100 mL) at a temperature below 10 °C, add a solution of m-chloroperoxybenzoic acid (mCPBA, 8.5 g, 49 mmol) in CH2Cl2 (50 mL) dropwise. Stir at room temperature for 4 hours. Extract with water and wash with concentrated NaHCO3 solution (3 x 30 mL). Concentrate the organic layer and dissolve the residue in MeOH (100 mL).

4. Ullmann Aryl Ether Coupling:

  • Combine the A-ring fragment (iodobenzoate) and the B-ring fragment (phenol) in DMSO.

  • Add CuI, K3PO4, and picolinic acid.

  • Heat the mixture to facilitate the coupling reaction, yielding the diaryl ether intermediate.

5. Seven-membered Lactonization and Deprotection to this compound:

  • Protect the carboxylic acid of the diaryl ether intermediate as a benzyl ester using cesium carbonate and benzyl bromide.

  • Treat the resulting benzyl ester with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to induce a ring-opening translactonization followed by the formation of the seven-membered lactone ring.

  • Remove the benzyl protecting groups via hydrogenation with palladium on carbon (10% Pd/C) under a hydrogen atmosphere to yield this compound.

Synthesis of this compound Derivatives

1. Synthesis of Methyllobarin:

  • Treat this compound with sodium methoxide (NaOMe) in methanol (MeOH) at room temperature for 2 hours.[1][2]

2. Synthesis of Lobarin from this compound:

  • React the ketone carbonyl of this compound with a strong, nucleophilic base such as sodium hydroxide (NaOH).[1][2]

3. Synthesis of Lobarstin:

  • Employ a weakly nucleophilic but strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to promote proton elimination from this compound.[5]

Biological Activity Assays

1. PTP1B Inhibition Assay:

  • Prepare a reaction buffer containing 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.

  • Add human recombinant PTP1B enzyme to the buffer containing 2 mM p-nitrophenyl phosphate (pNPP) as the substrate.

  • Add the test compound (this compound or its derivatives) at various concentrations.

  • Incubate the mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding 1 M NaOH.

  • Quantify the amount of p-nitrophenol produced by measuring the absorbance at 405 nm.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PTP1B activity by 50%.

2. NF-κB Activation Assay in Macrophages:

  • Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.2 - 20 µM) for a specified time.[2]

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Assess NF-κB activation by measuring one or more of the following:

    • Nuclear Translocation of NF-κB p65: Fix and permeabilize the cells, then stain with an antibody against the p65 subunit of NF-κB. Analyze by immunofluorescence microscopy to observe the translocation of p65 from the cytoplasm to the nucleus.

    • IκBα Degradation: Lyse the cells and perform Western blotting to detect the levels of IκBα, which is degraded upon NF-κB activation.

    • Reporter Gene Assay: Use cells stably transfected with a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Measure the reporter gene activity.

3. MAPK Pathway Activation Assay:

  • Culture appropriate cells (e.g., macrophages) and pre-treat with this compound.

  • Stimulate the cells with an appropriate agonist (e.g., LPS).

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting using antibodies specific for the phosphorylated (activated) forms of key MAPK proteins, such as p38, ERK1/2, and JNK.

  • Use antibodies against the total forms of these proteins as loading controls.

  • Quantify the band intensities to determine the effect of this compound on MAPK phosphorylation.

Visualizations

Total_Synthesis_Workflow A 2,4-dihydroxybenzoic acid B Benzyl 2,4-bis(benzyloxy)benzoate A->B Benzylation C Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate (A-ring) B->C Iodination G Diaryl Ether Intermediate C->G Ullmann Coupling D Olivetol E 2,4-bis(benzyloxy)-6-pentylbenzaldehyde D->E Vilsmeier-Haack F 2,4-bis(benzyloxy)-6-pentylphenol (B-ring) E->F Oxidation F->G H Lobarin G->H Deprotection I This compound H->I Lactonization & Deprotection I->H NaOH J Methyllobarin I->J NaOMe/MeOH K Lobarstin I->K NaHMDS

Caption: Workflow for the total synthesis of this compound and its derivatives.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Lobaric_Acid This compound Lobaric_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Lobaric_Acid This compound Lobaric_Acid->MAPKKK Inhibits

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

References

Application Notes: Ullmann Aryl Ether Coupling in the Total Synthesis of Lobaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lobaric acid, a depsidone isolated from lichens, has garnered significant interest due to its diverse biological activities, including antimicrobial, antimitotic, and cytotoxic properties.[1] The total synthesis of this compound and its derivatives is a key area of research for enabling further investigation into its therapeutic potential. A critical step in the construction of the characteristic depsidone core is the formation of a diaryl ether linkage. The Ullmann aryl ether coupling, a copper-catalyzed reaction between an aryl halide and a phenol, has proven to be an effective strategy for this transformation in the synthesis of this compound precursors.[1][2][3] This application note details the Ullmann coupling protocol utilized in the total synthesis of lobarin, a direct precursor to this compound, providing researchers with the necessary information to replicate and adapt this methodology.

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of aryl-aryl and aryl-heteroatom bond formation in organic synthesis.[4] While classical Ullmann conditions often require harsh reaction conditions, modern variations have expanded its applicability in complex natural product synthesis.[4]

Signaling Pathway and Experimental Workflow

The Ullmann aryl ether coupling serves as the pivotal step in connecting the two aromatic rings (A-ring and B-ring) to form the pseudodepsidone core of lobarin. The overall synthetic strategy involves the preparation of a suitably functionalized aryl iodide (A-ring fragment) and a phenolic B-ring fragment, which are then coupled using a copper catalyst. Subsequent deprotection and lactonization steps yield the final this compound.

Ullmann_Coupling_in_Lobaric_Acid_Synthesis cluster_A_ring A-Ring Synthesis cluster_B_ring B-Ring Synthesis cluster_coupling Ullmann Aryl Ether Coupling cluster_final_steps Final Steps A_start 2,4-Dihydroxybenzoic acid A_intermediate Benzyl 2,4-bis(benzyloxy)benzoate A_start->A_intermediate Protection A_final A-Ring Fragment (Aryl Iodide) A_intermediate->A_final Iodination Ullmann Ullmann Coupling (CuI, Base, DMSO, 110 °C) A_final->Ullmann B_start Olivetol B_intermediate Protected B-ring intermediate B_start->B_intermediate Multi-step synthesis B_final B-Ring Fragment (Phenol) B_intermediate->B_final B_final->Ullmann Coupled_product Protected Pseudodepsidone Ullmann->Coupled_product Lobarin Lobarin Coupled_product->Lobarin Deprotection Lobaric_acid This compound Lobarin->Lobaric_acid Lactonization

Caption: Synthetic workflow for this compound featuring the Ullmann aryl ether coupling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Ullmann aryl ether coupling step in the synthesis of a sakisacaulon A, a closely related pseudodepsidone, which employs a similar synthetic strategy to that of the lobarin precursor.[1]

ParameterValue
Reactants
A-Ring (Aryl Iodide)Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate
B-Ring (Phenol)Benzyl 4,6-bis(benzyloxy)-3-hydroxy-2-pentylbenzoate
Reagents & Conditions
Copper CatalystCopper(I) iodide (CuI)
BaseCesium carbonate (Cs₂CO₃)
SolventDimethyl sulfoxide (DMSO)
Temperature110 °C
Reaction Time12 hours
Yield
Coupled Product Yield63%

Experimental Protocols

Materials
  • A-Ring Fragment (Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate)

  • B-Ring Fragment (Benzyl 4,6-bis(benzyloxy)-3-hydroxy-2-pentylbenzoate)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Argon (Ar) gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating oil bath

Procedure for Ullmann Aryl Ether Coupling

This protocol is based on the synthesis of sakisacaulon A, a related pseudodepsidone, and is analogous to the coupling step for the lobarin precursor.[2]

  • Reaction Setup:

    • To an oven-dried sealed tube equipped with a magnetic stir bar, add the A-ring fragment (1.0 equiv), the B-ring fragment (1.2 equiv), copper(I) iodide (0.2 equiv), and cesium carbonate (2.0 equiv).

    • The tube is then evacuated and backfilled with argon. This sequence is repeated two additional times to ensure an inert atmosphere.

    • Add anhydrous dimethyl sulfoxide (DMSO) to the reaction tube via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12 hours.

  • Work-up and Isolation:

    • After 12 hours, cool the reaction mixture to room temperature.

    • Add ethyl acetate and water to the reaction mixture and stir.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture through a pad of silica gel.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled pseudodepsidone.

Conclusion

The Ullmann aryl ether coupling provides a reliable and effective method for the construction of the diaryl ether linkage in the synthesis of this compound and its derivatives. The detailed protocol and data presented in this application note offer a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of the biological activities of these complex molecules. The moderate to good yield of the coupling reaction underscores its utility as a key step in the total synthesis of this compound.

References

Lobaric Acid: A Potent Non-Competitive Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its overexpression and increased activity are associated with insulin resistance, type 2 diabetes, and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of these metabolic disorders. This document provides detailed application notes and protocols for investigating lobaric acid, a naturally occurring depsidone isolated from lichens, as a potent inhibitor of PTP1B. Experimental evidence demonstrates that this compound effectively inhibits PTP1B activity in a non-competitive manner, highlighting its potential as a lead compound for the development of novel anti-diabetic agents.

Data Presentation

Quantitative analysis of the inhibitory effect of this compound on PTP1B is summarized in the table below. This data is crucial for researchers aiming to replicate or build upon these findings.

CompoundTarget EnzymeIC50 Value (µM)Type of Inhibition
This compoundPTP1B0.87Non-competitive[1]

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro characterization of this compound as a PTP1B inhibitor.

Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Dilute the PTP1B enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the this compound dilutions (or vehicle control).

    • Add 60 µL of the PTP1B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader. The product of the reaction, p-nitrophenol, absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of PTP1B activity, by fitting the data to a dose-response curve.

Protocol 2: Determination of Inhibition Kinetics

This protocol is designed to determine the mode of inhibition of this compound on PTP1B activity.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Perform the PTP1B inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).

    • Typically, a range of at least five different substrate concentrations and three different inhibitor concentrations (including a zero-inhibitor control) are used.

  • Data Acquisition:

    • Measure the initial reaction velocities (rate of change in absorbance over time) for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (double reciprocal plots) by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition:

      • Competitive inhibition: Lines intersect on the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Uncompetitive inhibition: Lines are parallel.

      • Mixed inhibition: Lines intersect in the second or third quadrant.

Mandatory Visualizations

Signaling Pathway Diagram

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylation IRS IRS Proteins pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS p-IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K activates pIRS->PTP1B dephosphorylates Akt Akt/PKB PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Lobaric_Acid This compound Lobaric_Acid->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow Diagram

PTP1B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (this compound, PTP1B, pNPP) Dilutions Create Serial Dilutions of this compound Reagents->Dilutions Incubate_Inhibitor Incubate PTP1B with This compound (15 min) Dilutions->Incubate_Inhibitor Add_Substrate Add pNPP Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction (30 min) Add_Substrate->Incubate_Reaction Measure__Absorbance Measure__Absorbance Incubate_Reaction->Measure__Absorbance Measure_Absorbance Measure Absorbance at 405 nm Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Kinetics Determine Inhibition Kinetics (Lineweaver-Burk Plot) Measure_Absorbance->Kinetics Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: Workflow for PTP1B inhibition assay and data analysis.

References

Application of Lobaric Acid in Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaric acid, a depsidone isolated from various lichen species, has garnered scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While direct antiviral studies on this compound are limited, its demonstrated immunomodulatory effects, particularly the inhibition of the NF-κB signaling pathway, suggest a potential role in mitigating virus-induced inflammation and pathogenesis. Furthermore, studies on structurally related depsidones have shown promising antiviral activity, indicating that this compound is a compelling candidate for antiviral research.

These application notes provide a comprehensive guide for researchers interested in exploring the antiviral potential of this compound. The document outlines detailed protocols for cytotoxicity and antiviral assays, presents representative antiviral data from related compounds to inform experimental design, and visualizes key experimental workflows and the known anti-inflammatory signaling pathway of this compound.

Data Presentation: Antiviral Activity of Structurally Related Depsidones

Currently, there is a lack of published data on the specific antiviral activity of this compound against various viruses. However, studies on other depsidones provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of representative depsidones against the Dengue virus (DENV), offering a preliminary basis for designing antiviral screening experiments for this compound.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Parmosidone CDENV2Vero17.42 ± 3.21>100>5.74
Galbinic acidDENV2Vero>20>100-
Norstictic acidDENV2Vero>20>100-

Note: This data is intended to be representative of the depsidone class and should be used as a guide for determining appropriate concentration ranges for this compound in initial screening assays. It is crucial to determine the specific EC50 and CC50 values for this compound against the viruses of interest.

Experimental Protocols

Cytotoxicity Assays

Prior to evaluating the antiviral activity of this compound, it is essential to determine its cytotoxic effects on the host cells used for viral infection. This is crucial to ensure that any observed antiviral effect is not due to cell death. The MTT and XTT assays are reliable colorimetric methods for assessing cell viability.[1][2][3][4]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [2][3][4]

  • Cell Seeding: Seed host cells (e.g., Vero, A549) in a 96-well plate at a density of 1 × 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (if applicable).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.

b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator, or until the color change is sufficient.

  • Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.

Antiviral Assays

a) Plaque Reduction Assay [5][6][7][8][9]

This assay is considered the gold standard for quantifying viral infectivity and evaluating the efficacy of antiviral compounds.

  • Cell Seeding: Seed host cells in 6-well or 24-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known titer of the virus (e.g., 50-100 plaque-forming units, PFU) for 1 hour at 37°C.

  • Compound Treatment: After virus adsorption, remove the inoculum and wash the cells with PBS. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and stain with a staining solution (e.g., 0.1% crystal violet).

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.

b) Cytopathic Effect (CPE) Inhibition Assay [10][11][12][13][14]

This assay is a simpler, higher-throughput method for screening antiviral activity based on the ability of a compound to protect cells from virus-induced death.

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is complete in the virus control wells.

  • CPE Assessment: Observe the cells microscopically for CPE. Cell viability can be quantified using a colorimetric method like MTT or XTT assay.

  • Data Analysis: Calculate the percentage of protection from CPE compared to the virus control and determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

lobaric_acid_nfkb_pathway LobaricAcid This compound PPARg PPAR-γ LobaricAcid->PPARg Activates NFkB_Inhibition NF-κB Inhibition PPARg->NFkB_Inhibition Leads to ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->ProInflammatoryCytokines Reduces Expression of antiviral_screening_workflow start Start: this compound Sample cytotoxicity Cytotoxicity Assay (MTT/XTT) Determine CC50 start->cytotoxicity antiviral_screening Antiviral Screening (CPE Inhibition Assay) cytotoxicity->antiviral_screening Use non-toxic concentrations confirmation Confirmation Assay (Plaque Reduction Assay) Determine EC50 antiviral_screening->confirmation If active mechanism Mechanism of Action Studies (e.g., Time-of-addition) confirmation->mechanism end End: Antiviral Profile mechanism->end mechanism_of_action_logic toa Time-of-Addition Assay early Inhibition at Early Stage? toa->early late Inhibition at Late Stage? toa->late attachment Attachment/Entry Inhibition early->attachment Yes replication Replication Inhibition early->replication Yes release Assembly/Release Inhibition late->release Yes

References

Application Notes: Lobaric Acid for Studying the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lobaric acid, a secondary metabolite derived from lichens, has emerged as a valuable tool for investigating the Wnt/β-catenin signaling pathway. This pathway is fundamental in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of Wnt/β-catenin signaling is a hallmark of various cancers, making it a critical target for therapeutic development. This compound provides a targeted approach to inhibit this pathway, offering researchers a specific molecule to probe its intricate mechanisms.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a distinct mechanism. It has been demonstrated to upregulate the expression of Glycogen Synthase Kinase 3-beta (GSK3-β).[1][2] In the canonical Wnt pathway, GSK3-β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inducing GSK3-β expression, this compound enhances the activity of this destruction complex, leading to a decrease in the intracellular levels of β-catenin.[1][2] This reduction in β-catenin prevents its translocation to the nucleus, thereby suppressing the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[1]

Applications in Research

  • Cancer Biology: this compound is utilized to study the role of Wnt/β-catenin signaling in cancer cell proliferation, migration, and apoptosis. It has shown efficacy in breast cancer cell lines, such as MCF-7, by inducing apoptosis and inhibiting cell viability.[1][3][4]

  • Drug Discovery: As a natural compound with a defined mechanism of action, this compound serves as a lead compound for the development of novel therapeutics targeting the Wnt/β-catenin pathway.

  • Signal Transduction Studies: Researchers can employ this compound to dissect the upstream and downstream events of β-catenin regulation and to understand the interplay between the Wnt/β-catenin pathway and other signaling cascades.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound

Cell LineCancer TypeIncubation Time (hours)IC50Reference
MCF-7Breast Cancer4844.21 µg/mL[1][3][4]
HeLaCervical Cancer4878.0 ± 7.1 µM[4]
HCT116Colon Carcinoma4893.2 ± 0.2 µM[4]

Table 2: Effect of this compound on Wnt/β-catenin Pathway Components in MCF-7 Cells

TargetAssayEffectReference
β-catenin (protein)Western BlotDecreased[1]
GSK3-β (protein)Western BlotIncreased[1]
c-Myc (mRNA)qPCRDecreased[1]
Cyclin D1 (mRNA)qPCRDecreased[1]

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Pathway_Lobaric_Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, CK1) Frizzled->Destruction_Complex Inactivates LRP5_6 LRP5/6 LRP5_6->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation GSK3B GSK3-β GSK3B->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Lobaric_Acid This compound Lobaric_Acid->GSK3B Induces Expression TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription Transcription Wnt_Target_Genes->Transcription

Caption: Wnt/β-catenin pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: MCF-7 Cell Culture treatment Treat with this compound (e.g., IC50 concentration) and Control (DMSO) for 24-48h start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (XTT) harvest->viability western Protein Extraction & Western Blot harvest->western qpcr RNA Extraction, cDNA Synthesis & qPCR harvest->qpcr viability_analysis Calculate IC50 viability->viability_analysis western_analysis Quantify Protein Levels (β-catenin, GSK3-β) western->western_analysis qpcr_analysis Quantify Gene Expression (c-Myc, Cyclin D1) qpcr->qpcr_analysis

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is for the maintenance of the MCF-7 human breast cancer cell line and treatment with this compound.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks (T-75)

  • 6-well and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 80-90% confluency.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the medium should not exceed 0.1%.

  • Cell Seeding and Treatment:

    • For experiments, seed MCF-7 cells in 6-well or 96-well plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

    • Incubate the cells for the desired period (e.g., 24 or 48 hours) before proceeding with downstream assays.

Cell Viability (XTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treat cells with various concentrations of this compound for 24 or 48 hours.

  • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified incubator.

  • Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for the detection of β-catenin and GSK3-β protein levels.

Materials:

  • Treated and control cells from a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Mouse anti-β-catenin (Santa Cruz Biotechnology, sc-7963)

    • Mouse anti-GSK3-β (Santa Cruz Biotechnology, sc-377213)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression levels of Wnt target genes.

Materials:

  • Treated and control cells from a 6-well plate

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • SYBR Green qPCR Master Mix

  • qPCR primers (see Table 3)

  • Real-Time PCR system

Table 3: Human qPCR Primer Sequences

GeneForward Primer (5'-3')Reverse Primer (5'-3')
c-MycTCCTGTACCTCGTCCGATTCTCTTCAGAGTCGCTGCTGGT
CCND1TCTACACCGACAACTCCATCCGTCTGGCATTTTGGAGAGGAAGTG
GAPDHGGTGAAGGTCGGAGTCAACGCAAAGTTGTCATGGATGGACC

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using an RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Set up qPCR reactions containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Lobaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of lobaric acid. The content is based on the first reported total synthesis by Kim et al. (2018) and addresses potential challenges in key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the total synthesis of this compound?

The first total synthesis of this compound employs a convergent strategy.[1][2][3][4][5] The molecule is retrosynthetically disconnected into two key aromatic fragments, Ring A and Ring B. These fragments are coupled via an Ullmann aryl ether synthesis. The final depsidone core is constructed through a seven-membered lactonization.[1][2][3][5]

retrosynthesis lobaric_acid This compound lactonization Seven-membered Lactonization lobaric_acid->lactonization intermediate1 Diarylether Precursor lactonization->intermediate1 ullmann Ullmann Aryl Ether Coupling intermediate1->ullmann ring_a Ring A Fragment ullmann->ring_a ring_b Ring B Fragment ullmann->ring_b

Caption: Retrosynthetic analysis of this compound.

Q2: What are the key challenging steps in the synthesis?

The two most critical and potentially challenging steps are:

  • Ullmann Aryl Ether Coupling: Formation of the diaryl ether linkage can be low-yielding without careful optimization of the reaction conditions, including the copper catalyst, ligand, base, and solvent.[2][3]

  • Seven-Membered Lactonization: The intramolecular cyclization to form the depsidone ring can be entropically disfavored. The choice of coupling agent and reaction conditions is crucial for success.[2][3][5]

Q3: Why are protecting groups necessary in this synthesis?

Protecting groups are essential to mask reactive functional groups and ensure selectivity during the synthesis.[6][7][8][9] In the synthesis of this compound, benzyl groups are used to protect phenolic hydroxyls and the carboxylic acid. This prevents unwanted side reactions during the Ullmann coupling and other transformations. These groups are then removed in the final steps of the synthesis.[3]

Troubleshooting Guides

Ullmann Aryl Ether Coupling

Problem: Low or no yield of the desired diaryl ether product.

Potential Cause Troubleshooting Suggestion Reference
Inactive CatalystUse fresh, high-purity copper(I) iodide (CuI).[3]
Inappropriate LigandPicolinic acid is reported to be an effective ligand for this transformation. Ensure it is pure and dry.[3]
Base IncompatibilityPotassium phosphate (K3PO4) is the recommended base. Other bases may be less effective or lead to side reactions.[3]
Solvent IssuesThe solvent, DMSO, must be anhydrous. The presence of water can significantly reduce the reaction efficiency.[3]
Reaction TemperatureThe reaction is run at a mild temperature. Ensure the temperature is maintained as specified in the protocol.[3]

digraph "ullmann_workflow" {
graph [rankdir="TB"];
node [shape="box", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#4285F4"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#FFFFFF"]; start [label="Combine Ring A and Ring B fragments", shape=ellipse, fillcolor="#FBBC05"]; add_reagents [label="Add CuI, picolinic acid, and K3PO4"]; add_solvent [label="Add anhydrous DMSO"]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#FFFFFF"]; heat [label="Heat to specified temperature"]; monitor [label="Monitor reaction by TLC/LC-MS"]; }

subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#FFFFFF"; node [fillcolor="#FFFFFF"]; quench [label="Quench reaction"]; extract [label="Extract with organic solvent"]; purify [label="Purify by column chromatography"]; product [label="Diaryl ether product", shape=ellipse, fillcolor="#34A853"]; }

start -> add_reagents -> add_solvent -> heat -> monitor -> quench -> extract -> purify -> product; }

Caption: Experimental workflow for the Ullmann coupling.

Seven-Membered Lactonization

Problem: Low yield of the lactonized product and/or recovery of the starting open-chain precursor.

Potential Cause Troubleshooting Suggestion Reference
Ineffective Coupling AgentDicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is an effective combination for this macrolactonization.[3]
Reversible Ring-OpeningThe benzyl ester of the precursor can undergo reversible ring-opening. The use of DCC/DMAP promotes the desired lactonization.[3]
Steric HindranceEnsure the substrate is pure, as impurities can interfere with the cyclization.
ConcentrationThe reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Protocols

Key Experiment 1: Ullmann Aryl Ether Coupling

This protocol describes the coupling of the Ring A and Ring B fragments to form the diaryl ether intermediate.

Materials:

  • Ring A fragment (iodinated aromatic)

  • Ring B fragment (phenolic aromatic)

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K3PO4)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a dried reaction vessel, add the Ring A fragment, Ring B fragment, CuI, picolinic acid, and K3PO4.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO via syringe.

  • Stir the mixture at the specified temperature (e.g., 70°C) for the recommended time (e.g., 8 hours).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 N HCl.

  • Wash the organic phase multiple times with brine, dry over sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Seven-Membered Lactonization

This protocol details the formation of the this compound core through intramolecular cyclization.

Materials:

  • Diaryl ether precursor (with a free carboxylic acid and a benzyl-protected phenol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the diaryl ether precursor in a large volume of anhydrous solvent in a flask equipped with a dropping funnel.

  • In a separate flask, dissolve DCC and DMAP in the same anhydrous solvent.

  • Slowly add the solution of the diaryl ether precursor to the DCC/DMAP solution over several hours at room temperature.

  • Stir the reaction mixture for the specified time until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the protected this compound.

  • Subsequent deprotection of the benzyl group will yield this compound.[3]

Quantitative Data Summary

Reaction Step Starting Material Product Yield (%) Reference
Ullmann CouplingRing A and Ring B fragmentsDiaryl ether 2258[3]
DeprotectionDiaryl ether 22Lobarin (3)90[3]
Benzyl ProtectionLobarin (3)Benzyl ester 23-[3]
Lactonization & DeprotectionBenzyl ester 23This compound (1)70 (over 2 steps)[3][4]

digraph "synthesis_overview" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#34A853", arrowhead="vee"];

ring_a [label="Ring A"]; ring_b [label="Ring B"]; ullmann [label="Ullmann Coupling\n(58%)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; diaryl_ether [label="Diaryl Ether"]; deprotection1 [label="Hydrogenation\n(90%)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; lobarin [label="Lobarin"]; protection [label="BnBr, Cs2CO3", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; benzyl_ester [label="Benzyl Ester"]; lactonization [label="Lactonization & Deprotection\n(70%)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; lobaric_acid [label="this compound"];

{rank=same; ring_a; ring_b} ring_a -> ullmann; ring_b -> ullmann; ullmann -> diaryl_ether; diaryl_ether -> deprotection1; deprotection1 -> lobarin; lobarin -> protection; protection -> benzyl_ester; benzyl_ester -> lactonization; lactonization -> lobaric_acid; }

Caption: Forward synthesis of this compound with key steps and yields.

References

"lobaric acid stability and storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lobaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Here are some common questions regarding the handling and storage of this compound:

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] To prepare stock solutions, dissolve the compound in a suitable solvent. For storage of stock solutions:

  • Store at -80°C for use within 6 months.

  • Store at -20°C for use within 1 month.[2]

It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: My this compound solution appears to have precipitated after storage. What should I do?

Precipitation can occur, especially at lower temperatures. To redissolve the compound, you can gently warm the tube to 37°C and use an ultrasonic bath to aid in solubilization.[2] Always ensure the compound is fully dissolved before use in experiments.

Q4: Is this compound sensitive to light?

Yes, studies on the photochemical properties of this compound indicate that it can undergo degradation upon exposure to UV light.[1] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the known degradation pathways for this compound?

Specific degradation pathways for this compound under various stress conditions (acid, base, oxidation, heat) are not extensively documented in the literature. However, as a depsidone, it is susceptible to hydrolysis of the ester and ether linkages within its structure under acidic or basic conditions. Oxidative conditions may affect the phenolic hydroxyl groups and other susceptible moieties.

Stability and Storage Data

The following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.

FormStorage TemperatureRecommended DurationReference
Solid-20°C≥ 4 years[1]
Stock Solution-80°CWithin 6 months[2]
Stock Solution-20°CWithin 1 month[2]

Troubleshooting Guide

This guide addresses potential issues you might encounter during your experiments with this compound.

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid material. Ensure proper storage of stock solutions in aliquots at -80°C or -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. Ensure the compound is completely dissolved before making dilutions.
Precipitation of this compound in aqueous buffers Low aqueous solubility of this compound.This compound has low solubility in water. When diluting from a stock solution in an organic solvent (e.g., DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent is low and compatible with your experimental system. It may be necessary to optimize the final solvent concentration to maintain solubility.
Unexpected peaks in HPLC analysis Presence of degradation products or impurities.Use a validated stability-indicating HPLC method to separate this compound from potential degradation products. Ensure proper sample handling and storage to minimize degradation before analysis.
Contamination of the HPLC system or mobile phase.Troubleshoot the HPLC system by checking for contaminated solvents, column degradation, or leaks. Run a blank injection to identify any system peaks.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a brief sonication in an ultrasonic bath to aid dissolution.

  • Aliquot the stock solution into single-use amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways. This is a general protocol and may need optimization based on the observed stability of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade methanol and water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of this compound stock solution and 0.1 N HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of this compound stock solution and 0.1 N NaOH.

    • Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of this compound stock solution and 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the this compound stock solution in a vial and heat at 80°C in a heating block or oven for a specified time (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

    • A control sample should be kept in the dark at the same temperature.

    • At the end of the exposure, dilute the sample with mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV/MS method to separate this compound from its degradation products.

    • Monitor the percentage of this compound remaining and the formation of any new peaks.

    • Use the mass spectrometry data to propose structures for the observed degradation products.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound stability and analysis.

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Lobaric_Acid This compound Stock Acid Acidic (0.1N HCl, 60°C) Lobaric_Acid->Acid Base Basic (0.1N NaOH, RT) Lobaric_Acid->Base Oxidation Oxidative (3% H₂O₂, RT) Lobaric_Acid->Oxidation Thermal Thermal (80°C) Lobaric_Acid->Thermal Photo Photolytic (UV Light) Lobaric_Acid->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation (Degradation Profile) HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting_HPLC_Issues cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent HPLC Results Degradation Sample Degradation Start->Degradation Concentration Inaccurate Concentration Start->Concentration Solubility Poor Solubility Start->Solubility Contamination System Contamination Start->Contamination Fresh_Stock Prepare Fresh Stock Store Properly Degradation->Fresh_Stock Verify_Conc Verify Concentration (HPLC) Concentration->Verify_Conc Optimize_Solvent Optimize Solvent System Solubility->Optimize_Solvent Clean_System Clean HPLC System Use Fresh Solvents Contamination->Clean_System

Caption: Troubleshooting guide for common HPLC issues with this compound.

References

Optimizing Lobaric Acid Concentration for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing lobaric acid in cytotoxicity assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your research.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility of this compound This compound is hydrophobic. Improper solvent selection or concentration.Dissolve this compound in solvents such as DMSO, DMF, ethanol, or methanol before preparing the final working concentrations in your culture medium. Ensure the final solvent concentration in the culture medium is low enough to not affect cell viability. It is advisable to run a solvent control.
High Variability Between Replicates Inconsistent cell seeding density. Pipetting errors during compound dilution or reagent addition. Edge effects in multi-well plates.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or ensure they are filled with sterile medium or PBS to maintain humidity.
No Cytotoxic Effect Observed This compound concentration may be too low for the specific cell line. Incubation time may be too short. Cell line may be resistant to this compound.Perform a dose-response study with a wider range of concentrations (e.g., 10-100 µM). Extend the incubation period (e.g., 24, 48, 72 hours). Research the sensitivity of your specific cell line to similar compounds.
Unexpectedly High Cytotoxicity The solvent concentration may be toxic to the cells. Contamination of cell culture or reagents. Incorrect calculation of this compound concentration.Test the effect of the solvent at the highest concentration used in your experiment. Always maintain aseptic techniques. Double-check all calculations for stock and working solution preparations.
Inconsistent Results with Published Data Differences in experimental conditions (cell line passage number, cell density, incubation time, assay type). Purity of the this compound used.Standardize your protocol and ensure all parameters are consistent with the cited literature if you are trying to replicate findings. Use high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published data, a starting range of 10 µM to 100 µM is recommended for most cancer cell lines. The optimal concentration will be cell line-dependent.

Q2: What is the appropriate solvent to dissolve this compound?

A2: this compound is soluble in DMSO, DMF, ethanol, and methanol. DMSO is a common choice for in vitro studies. Remember to include a vehicle control in your experiments to account for any solvent-induced effects.

Q3: How long should I incubate the cells with this compound?

A3: Incubation times of 24, 48, and 72 hours have been reported to show cytotoxic effects. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and research question.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to induce apoptosis through the mitochondrial pathway, involving the downregulation of Bcl-2 and upregulation of cleaved PARP. It can also induce cell cycle arrest in the G2/M phase. In some breast cancer cells, it has been found to modulate the Wnt/β-catenin signaling pathway by inducing GSK3-β protein expression, which leads to the suppression of Wnt/β-catenin target genes. Furthermore, it has been observed to increase the expression of p53 and caspase-3 in human lung cancer cells.

Q5: Are there any known IC50 values for this compound in different cell lines?

A5: Yes, several studies have reported IC50 values for this compound. These are summarized in the data table below. Please note that these values can vary between labs and experimental conditions.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIncubation TimeIC50 ValueReference
HeLaCervical Adenocarcinoma48 h78.0 ± 7.1 µM
HCT116Colon Carcinoma48 h93.2 ± 0.2 µM
MCF-7Breast Cancer48 h44.21 µg/mL (~96.8 µM)
A549Lung Cancer48 h>100 µg/mL
U87MGGlioblastoma48 h5.77 mg/L (~12.6 µM)
T-47DBreast Cancer>48 h25 µg/mL (~54.8 µM)
ZR-75-1Breast Cancer>48 h46 µg/mL (~100.8 µM)

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium alone (blank), cells with medium (negative control), and cells with vehicle (solvent control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO

"lobaric acid purification by high-pressure liquid chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of lobaric acid using high-pressure liquid chromatography (HPLC). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocols

A detailed methodology for the preparative purification of this compound from a crude lichen extract is provided below. This protocol is based on common reverse-phase chromatography principles for acidic natural products.

Sample Preparation: Crude Extract of this compound
  • Extraction : The initial extraction of this compound from lichen thalli (e.g., Stereocaulon species) is typically performed using an organic solvent. Acetone is commonly used for this purpose. The lichen material is soaked in the solvent, followed by filtration and evaporation of the solvent to yield a crude extract.

  • Dissolution : The dried crude extract should be dissolved in a suitable solvent for injection. Given this compound's solubility, methanol, ethanol, or dimethyl sulfoxide (DMSO) are appropriate choices.[1][2][3] The concentration should be determined based on the loading capacity of the selected preparative column. It is crucial to filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Preparative HPLC Method

This method is designed for a standard preparative reverse-phase C18 column.

ParameterRecommended Setting
Column Preparative C18, 10 µm particle size, 250 x 20 mm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient 0-5 min: 70% A, 30% B5-45 min: Linear gradient to 10% A, 90% B45-50 min: Hold at 10% A, 90% B50-55 min: Return to 70% A, 30% B55-65 min: Column re-equilibration
Flow Rate 18-20 mL/min
Detection UV at 287 nm or 303 nm
Injection Volume 1-5 mL (dependent on sample concentration and column loading capacity)
Column Temperature 25 °C (Ambient)

Data Presentation: Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below for easy reference during method development and troubleshooting.

PropertyValueSource
Molecular Formula C₂₅H₂₈O₈[4]
Molecular Weight 456.49 g/mol [4]
pKa₁ (Carboxylic Acid) 5.05[5]
pKa₂ (Phenolic OH) 9.75[5]
UV λmax 287 nm, 303 nm[5]
Solubility Soluble in ethanol, methanol, DMF, DMSO.[1][2][3] pH-dependent in aqueous solutions.[5]

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the HPLC purification of this compound in a question-and-answer format.

Peak Shape Problems

Q1: Why are my this compound peaks tailing?

A1: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. The primary causes are:

  • Secondary Interactions: The acidic silanol groups on the silica-based C18 column can interact with the this compound molecule, causing tailing.

  • Mobile Phase pH: If the pH of the mobile phase is too close to or above the pKa of this compound's carboxylic group (pKa ≈ 5.05), the compound will be partially or fully ionized.[5] The ionized form may interact differently with the stationary phase, leading to tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (pH 2.5-3.5) by using an acid modifier like phosphoric acid or formic acid. This will keep the carboxylic acid group of this compound protonated (non-ionized), minimizing secondary interactions and improving peak shape.

  • Reduce Sample Load: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

  • Check Column Health: The column may be degrading. Consider flushing it or replacing it if performance does not improve.

Q2: My peaks are broad and show poor resolution. What can I do?

A2: Broad peaks can result from several factors:

  • Sub-optimal Mobile Phase: The gradient may be too fast, or the organic solvent percentage may not be optimal for separation.

  • Column Issues: A void in the column packing or contamination can lead to band broadening.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.

Troubleshooting Steps:

  • Optimize the Gradient: Try a shallower gradient (e.g., a slower increase in acetonitrile percentage over a longer time) to improve the resolution between this compound and closely eluting impurities.

  • Flush the Column: Wash the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove any strongly retained compounds.

  • Check System Connections: Ensure all tubing is as short as possible and has a narrow internal diameter appropriate for your system.

Retention Time Variability

Q3: The retention time of my this compound peak is shifting between runs. Why is this happening?

A3: Retention time instability is often related to the mobile phase or the HPLC pump.

  • Inconsistent Mobile Phase Preparation: Small variations in the pH or the ratio of aqueous to organic solvent can cause shifts in retention time, especially for an ionizable compound like this compound.

  • Pump Malfunction: Inaccurate or fluctuating flow rates from the pump will directly affect retention times. Air bubbles in the pump head are a common cause of this.

  • Column Equilibration: Insufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection will cause retention shifts.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, be precise with measurements. Always degas the mobile phase to prevent bubble formation.

  • Purge the Pump: Purge the pump lines to remove any trapped air bubbles.

  • Increase Equilibration Time: Extend the re-equilibration step at the end of your gradient to ensure the column is ready for the next injection. A good rule of thumb is to use at least 10 column volumes.

System and Column Issues

Q4: The backpressure in my HPLC system is unexpectedly high. What should I check?

A4: High backpressure is a serious issue that can damage the pump and column.

  • Blockage: The most common cause is a blockage somewhere in the system. This could be a clogged column frit, a blocked guard column, or obstructed tubing.

  • Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate upon injection, causing a blockage.

Troubleshooting Steps:

  • Isolate the Source: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify where the pressure drop occurs. If the pressure drops significantly after disconnecting the column, the column is likely the source of the high pressure.

  • Back-flush the Column: If the column is blocked, try back-flushing it (reversing the flow direction) with a compatible solvent at a low flow rate.

  • Filter Your Sample: Always filter your sample and mobile phases to prevent particulate matter from entering the system.

Q5: What should I do if I don't see any peaks?

A5: This can be due to a number of issues ranging from simple to complex.

  • Injection Failure: The autosampler may have malfunctioned, or the injection loop may be blocked.

  • Detector Issue: The detector lamp may be off or have failed. The wavelength may be set incorrectly.

  • No Flow: There might be a major leak, or the pump may not be delivering any mobile phase.

  • Sample Degradation: this compound might be unstable under the current conditions, although it is generally stable.

Troubleshooting Steps:

  • Check for Flow: Ensure there is solvent exiting the detector waste line.

  • Verify Detector Settings: Check that the detector lamp is on and that the correct wavelength (around 287 or 303 nm) is set.

  • Perform a Manual Injection: If possible, perform a manual injection to rule out autosampler issues.

  • Inject a Standard: Inject a known standard (like caffeine or another UV-active compound) to confirm the system is working correctly.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound from a lichen source.

G cluster_0 Extraction & Preparation cluster_1 HPLC Purification cluster_2 Post-Purification A Lichen Thalli Collection B Solvent Extraction (Acetone) A->B C Crude Extract Evaporation B->C D Dissolution in Injection Solvent C->D E Sample Filtration (0.45 µm) D->E F Preparative HPLC Injection E->F G Gradient Elution (C18 Column) F->G H UV Detection (287/303 nm) G->H I Fraction Collection H->I J Purity Analysis (Analytical HPLC) I->J K Solvent Evaporation J->K L Pure this compound K->L

Workflow for this compound Purification
Troubleshooting Logic

This diagram provides a logical flow for diagnosing common HPLC problems during this compound purification.

G Start HPLC Problem Observed Pressure High Backpressure? Start->Pressure PeakShape Poor Peak Shape? (Tailing/Broad) Start->PeakShape Retention Retention Time Shift? Start->Retention NoPeak No Peaks? Start->NoPeak Pressure_Sol1 Isolate Component (Column, Tubing) Pressure->Pressure_Sol1 Pressure_Sol3 Check for Sample Precipitation Pressure->Pressure_Sol3 PeakShape_Sol1 Check Mobile Phase pH (Should be < 4) PeakShape->PeakShape_Sol1 PeakShape_Sol2 Reduce Sample Load PeakShape->PeakShape_Sol2 PeakShape_Sol3 Optimize Gradient PeakShape->PeakShape_Sol3 Retention_Sol1 Check Mobile Phase Prep & Degassing Retention->Retention_Sol1 Retention_Sol2 Purge Pump Retention->Retention_Sol2 Retention_Sol3 Increase Column Equilibration Time Retention->Retention_Sol3 NoPeak_Sol1 Check Detector (Lamp, Wavelength) NoPeak->NoPeak_Sol1 NoPeak_Sol2 Verify Flow and Injection NoPeak->NoPeak_Sol2 Pressure_Sol2 Back-flush or Replace Column Pressure_Sol1->Pressure_Sol2 NoPeak_Sol3 Inject Known Standard NoPeak_Sol2->NoPeak_Sol3

HPLC Troubleshooting Decision Tree

References

Technical Support Center: Synthesis of Lobaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lobaric acid and its derivatives, with a focus on scaling up production.

Troubleshooting Guides

Issue: Low Yield in Ullmann Aryl Ether Coupling

Question: We are experiencing significantly lower than expected yields during the Ullmann aryl ether coupling step to form the diaryl ether intermediate. What are the potential causes and solutions?

Answer:

Low yields in Ullmann couplings are a common issue, especially during scale-up. Here are several factors to investigate:

  • Catalyst Activity:

    • Inactivation: The copper catalyst can be sensitive to impurities. Ensure all reactants and solvents are of high purity and thoroughly dried. The presence of water or coordinating impurities can poison the catalyst.

    • Ligand Choice: While traditional Ullmann reactions are often ligand-less, the use of ligands like phenanthroline or L-proline can significantly improve yields and lower reaction temperatures. Consider screening different ligands if you are not already using one.

  • Reaction Conditions:

    • Temperature: This reaction often requires high temperatures. Ensure your reaction mixture is reaching and maintaining the target temperature uniformly. On a larger scale, hot spots or insufficient heating can be an issue. Use an oil bath or a heating mantle with good stirring.

    • Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Reactant Stoichiometry:

    • Base: The choice and amount of base are critical. Potassium carbonate is commonly used. Ensure it is finely powdered and dry to maximize its surface area and reactivity. An excess of base is often required.

    • Copper Source: Ensure the copper source (e.g., CuCl, CuI, or copper powder) is fresh and has not been oxidized.

Issue: Poor Regioselectivity in Vilsmeier-Haack Formylation

Question: During the Vilsmeier-Haack formylation of the B-ring precursor (e.g., from olivetol), we are observing the formation of multiple aldehyde isomers, leading to purification challenges. How can we improve the regioselectivity?

Answer:

The Vilsmeier-Haack reaction's regioselectivity is directed by the existing substituents on the aromatic ring. To improve the formation of the desired isomer:

  • Temperature Control: This reaction is typically performed at low temperatures (e.g., 0-10 °C) during the addition of the Vilsmeier reagent (formed from POCl₃ and DMF). Allowing the temperature to rise can lead to the formation of undesired isomers. Ensure efficient cooling and slow, controlled addition of the reagent.

  • Protecting Groups: The regioselectivity is highly dependent on the electronic nature of the protecting groups on the phenol moieties. Benzyl protecting groups are commonly used. Ensure these groups are stable under the reaction conditions and are directing the formylation to the desired position.

  • Stoichiometry of Vilsmeier Reagent: Using a minimal excess of the Vilsmeier reagent can sometimes help to reduce the formation of side products.

Issue: Difficulty with the Final Lactonization Step

Question: The seven-membered lactonization to form the final depsidone structure of this compound is proceeding slowly and with the formation of byproducts. What can we do to optimize this step?

Answer:

The formation of a seven-membered ring can be challenging. Consider the following:

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, this reaction should be performed under high dilution conditions. This can be achieved by slowly adding the precursor to a large volume of solvent over an extended period.

  • Coupling Reagents: The choice of coupling reagent for the esterification is crucial. While not explicitly detailed as a standard lactonization in some literature, if you are employing a method that involves activating the carboxylic acid, consider reagents like DCC/DMAP or EDC/DMAP.

  • Solvent: Ensure the solvent is anhydrous, as water will hydrolyze the activated species and prevent lactonization.

Frequently Asked Questions (FAQs)

Question: What is the most commercially viable starting material for the large-scale synthesis of this compound?

Answer: The literature suggests that starting from olivetol is a more commercially viable approach for the synthesis of the B-ring of this compound, as opposed to starting from 2,4-dihydroxybenzoic acid.[1][2] This route was developed to facilitate the preparation of larger quantities of the necessary fragments.[1][2]

Question: What are the key challenging steps in the total synthesis of this compound?

Answer: Based on published synthetic routes, the most challenging steps include the Ullmann aryl ether coupling to connect the two aromatic rings and the final seven-membered lactonization to form the depsidone core.[3][4][5] The Suzuki alkylation for introducing the pentyl side chain has also been reported to have lower than expected yields due to competing side reactions.[2]

Question: Are there any specific safety precautions to take during the synthesis?

Answer: Yes, several reagents used in the synthesis of this compound require careful handling:

  • Phosphoryl chloride (POCl₃): Used in the Vilsmeier-Haack reaction, it is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Benzyl bromide: A lachrymator and corrosive. Handle with care in a fume hood.

  • Grignard reagents (e.g., BuMgCl): Highly reactive and flammable. Must be handled under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Question: What purification methods are most effective for the intermediates and the final product?

Answer: Column chromatography is frequently used to purify the intermediates.[6] For the final product and some crystalline intermediates, recrystallization is an effective method for obtaining high-purity material.[1] The choice of solvent for both techniques will depend on the polarity of the specific compound.

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps (Olivetol Route)

StepReactant(s)ProductReported YieldReference
Vilsmeier-Haack FormylationOlivetol2,4-dihydroxy-6-pentylbenzaldehyde-[1][2]
Oxidation2,4-dihydroxy-6-pentylbenzaldehyde2,4-dihydroxy-6-pentylbenzoic acid78%[1][2]
Benzyl Protection2,4-dihydroxy-6-pentylbenzoic acidBenzyl 2,4-bis(benzyloxy)-6-pentylbenzoate98%[1][2]
Ullmann Aryl Ether CouplingA-ring and B-ring fragmentsDiaryl ether intermediate63%[2]
Seven-membered LactonizationDiaryl ether intermediateThis compound-[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-dihydroxy-6-pentylbenzoic acid from Olivetol

This protocol is based on the methods described by Kim et al. (2018).[1][2]

  • Regioselective Vilsmeier-Haack Formylation:

    • Olivetol is treated with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to yield 2,4-dihydroxy-6-pentylbenzaldehyde. The reaction is typically carried out at low temperatures.

  • Oxidation:

    • A round-bottom flask is charged with the aldehyde intermediate (e.g., 5.3 g, 25.2 mmol), sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 8.7 g, 63 mmol), dimethyl sulfoxide (DMSO, 120 mL), and water (15 mL).[2]

    • A solution of sodium chlorite (NaClO₂, 5.7 g, 63 mmol) in water (10 mL) is added dropwise over 10 minutes with stirring.[2]

    • The mixture is stirred at room temperature overnight.[2]

    • Work-up involves the addition of saturated aqueous sodium carbonate (Na₂CO₃), extraction with ethyl acetate (EtOAc), acidification of the aqueous phase with concentrated HCl, and subsequent extraction with EtOAc.[2]

    • The combined organic phases are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated to yield 2,4-dihydroxy-6-pentylbenzoic acid (reported yield: 78%).[1][2]

Protocol 2: Total Synthesis of this compound

The first total synthesis of this compound was achieved in 14 steps.[3] A key step in this synthesis is the Ullmann aryl ether coupling reaction.

  • Preparation of A-Ring and B-Ring Fragments:

    • The synthesis begins with the preparation of two key aromatic fragments, referred to as the A-ring and B-ring. The A-ring is prepared starting from 4-bromophthalic anhydride.[2][3] The B-ring is prepared from olivetol as described in Protocol 1.[1][2]

  • Ullmann Aryl Ether Coupling:

    • The appropriately functionalized A-ring and B-ring fragments are coupled using a copper-catalyzed Ullmann reaction to form the central diaryl ether linkage.[3][4]

  • Seven-membered Lactonization:

    • Following the coupling and subsequent chemical modifications, a seven-membered lactonization reaction is performed to form the final depsidone structure of this compound.[3][5]

Mandatory Visualizations

experimental_workflow cluster_B_ring B-Ring Synthesis cluster_A_ring A-Ring Synthesis cluster_coupling_cyclization Coupling and Cyclization start Olivetol formylation Vilsmeier-Haack Formylation start->formylation POCl3, DMF oxidation Oxidation formylation->oxidation NaClO2, DMSO protection Benzyl Protection oxidation->protection BnBr, K2CO3 b_ring Protected B-Ring Fragment protection->b_ring ullmann Ullmann Aryl Ether Coupling b_ring->ullmann a_start 4-Bromophthalic anhydride a_steps Multi-step Synthesis a_start->a_steps a_ring Functionalized A-Ring Fragment a_steps->a_ring a_ring->ullmann deprotection Deprotection ullmann->deprotection lactonization Seven-membered Lactonization deprotection->lactonization lobaric_acid This compound lactonization->lobaric_acid

Caption: Experimental workflow for the synthesis of this compound.

wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation tcf_lef_off TCF/LEF target_genes_off Target Genes OFF tcf_lef_off->target_genes_off wnt Wnt Ligand frizzled Frizzled/LRP5/6 Receptor wnt->frizzled dishevelled Dishevelled frizzled->dishevelled Activates dishevelled->destruction_complex Inhibits beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus Accumulates & Translocates tcf_lef_on TCF/LEF target_genes_on Target Genes ON (Proliferation, etc.) tcf_lef_on->target_genes_on Activates lobaric_acid This compound lobaric_acid->beta_catenin_on Inhibits Pathway (Induces GSK3β)

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

References

Technical Support Center: Addressing Poor Bioavailability of Lobaric Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of lobaric acid in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

A1: this compound is a naturally occurring depsidone, a type of polyphenolic compound, found in various lichens.[1] It has demonstrated several promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] However, its therapeutic potential is often hindered by poor oral bioavailability. This is primarily attributed to its high lipophilicity and low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[3][4]

Q2: What are the key physicochemical properties of this compound that influence its bioavailability?

A2: this compound has a molecular formula of C₂₅H₂₈O₈ and a molar mass of 456.491 g·mol⁻¹.[1] Its estimated logP value is high (between 6.1 and 7.07), indicating poor water solubility.[3][4] While soluble in organic solvents like DMSO, DMF, ethanol, and methanol, its poor aqueous solubility is a major barrier to oral absorption.[5][6]

Q3: What are the general reasons for the low oral bioavailability of natural products like this compound in animal models?

A3: The poor oral bioavailability of many natural compounds, including this compound, can be attributed to several factors:

  • Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[7]

  • Low intestinal permeability: The dissolved compound may not efficiently cross the intestinal epithelial barrier.[7]

  • First-pass metabolism: After absorption, the compound may be extensively metabolized in the intestine and liver before reaching systemic circulation.[7]

  • Instability in the gastrointestinal tract: The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.[8]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Problem/Observation Potential Cause Suggested Troubleshooting Strategy
Low or undetectable plasma concentrations of this compound after oral administration. Poor dissolution of this compound in the GI tract due to low aqueous solubility.Formulation Optimization:Particle Size Reduction: Micronize or nano-size the this compound powder to increase its surface area and dissolution rate. • Co-solvents: Formulate this compound in a mixture of water and a biocompatible co-solvent (e.g., polyethylene glycol 400, propylene glycol, or ethanol). • Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles to enhance solubility and absorption.[9][10]
High variability in plasma concentrations between individual animals. Inconsistent absorption due to formulation instability or food effects.Standardize Experimental Conditions: • Ensure the formulation is homogenous and stable. • Fast the animals overnight before dosing to minimize food-drug interactions. • Administer a consistent volume and concentration of the formulation based on the animal's body weight.
Rapid clearance of this compound from plasma. Extensive first-pass metabolism in the liver and/or intestine.Investigate Metabolism: • Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify major metabolic pathways. • Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in a pilot study to assess the impact on bioavailability.
Difficulty in quantifying this compound in plasma samples. Low analyte concentration or matrix effects in the bioanalytical method.Optimize Bioanalytical Method: • Develop a sensitive LC-MS/MS method with a low limit of quantification (LLOQ). • Employ an effective sample preparation technique (e.g., protein precipitation followed by solid-phase extraction) to remove interfering substances from the plasma matrix.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Nano-emulsion for Oral Gavage

This protocol describes the preparation of a simple oil-in-water (O/W) nano-emulsion to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • Lecithin (emulsifier)

  • Polysorbate 80 (co-emulsifier/stabilizer)

  • Glycerin

  • Purified water

  • High-speed homogenizer or sonicator

Procedure:

  • Oil Phase Preparation: Dissolve a predetermined amount of this compound in MCT oil. Gently heat and stir until fully dissolved. Add lecithin to the oil phase and stir until a homogenous mixture is obtained.

  • Aqueous Phase Preparation: In a separate container, dissolve Polysorbate 80 and glycerin in purified water.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer or sonicator.

  • Homogenization: Continue homogenization for 10-15 minutes or until a stable, translucent nano-emulsion is formed.

  • Characterization: Characterize the nano-emulsion for particle size, polydispersity index (PDI), and drug content.

Protocol 2: Pharmacokinetic Study of this compound in Mice Following Oral Gavage

This protocol outlines the procedure for a single-dose pharmacokinetic study in mice.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimate the mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each mouse to determine the exact dosing volume.

    • Administer the this compound formulation (e.g., nano-emulsion) via oral gavage at a dose of 10 mg/kg.[12][13] The administration volume should not exceed 10 mL/kg.[13]

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose.[14]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

Protocol 3: LC-MS/MS Method for Quantification of this compound in Plasma

This protocol provides a general framework for developing an LC-MS/MS method for this compound quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Sample Preparation:

  • Thaw the plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (to be optimized):

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be determined based on sensitivity for this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound and the internal standard.

Data Presentation

The following tables are examples of how to structure quantitative data from your experiments. Note: The data presented here is for illustrative purposes only.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Illustrative Data)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 50 ± 152.0 ± 0.5250 ± 80100
Nano-emulsion 350 ± 901.0 ± 0.31750 ± 450700
Solid Lipid Nanoparticles 280 ± 751.5 ± 0.41500 ± 380600

Table 2: In Vitro Solubility of this compound in Various Media (Illustrative Data)

MediumSolubility (µg/mL)
Water < 1
Phosphate Buffered Saline (pH 7.4) < 1
Simulated Gastric Fluid (pH 1.2) < 1
Simulated Intestinal Fluid (pH 6.8) 2.5
5% Tween 80 in Water 50
20% PEG 400 in Water 120

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis & Data Interpretation formulation_dev This compound Formulation (e.g., Nano-emulsion) characterization Characterization (Particle Size, Drug Content) formulation_dev->characterization animal_dosing Oral Gavage to Mice characterization->animal_dosing blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis bioavailability_assessment Bioavailability Assessment pk_analysis->bioavailability_assessment

Caption: Experimental workflow for assessing the oral bioavailability of this compound formulations.

signaling_pathway lobaric_acid This compound (Oral Formulation) gi_tract Gastrointestinal Tract lobaric_acid->gi_tract dissolution Dissolution gi_tract->dissolution Solubilization absorption Absorption dissolution->absorption Permeation portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Bioavailable Drug) portal_vein->systemic_circulation Bypass liver->systemic_circulation Metabolites

Caption: Factors influencing the oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Lobaric Acid and Lobarstin

Author: BenchChem Technical Support Team. Date: November 2025

Lobaric acid and lobarstin, two secondary metabolites derived from the Antarctic lichen Stereocaulon alpnum, have garnered significant interest within the scientific community for their diverse biological activities.[1][2] Both compounds have demonstrated potential as anti-cancer, anti-inflammatory, and antioxidant agents.[1][2][3] This guide provides a detailed comparison of their biological effects, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.

Anticancer Activity: A Head-to-Head Comparison

Recent studies have directly compared the anticancer effects of this compound and lobarstin on human cervix adenocarcinoma (HeLa) and colon carcinoma (HCT116) cells. The findings indicate that both compounds significantly inhibit cell proliferation in a dose- and time-dependent manner.[1][3]

Quantitative Analysis of Anticancer Effects

The following tables summarize the key quantitative data from comparative studies on the anticancer activities of this compound and lobarstin.

Table 1: Inhibition of Cell Proliferation (IC50 Values)

CompoundCell LineIC50 (µM) after 48h
This compoundHeLa78.0 ± 7.1[1]
This compoundHCT11693.2 ± 0.2[1]
LobarstinHuman Glioblastoma T98G~60 (after 72h)[1]

Table 2: Induction of Apoptosis in HeLa Cells (60 µM concentration, 24h)

Compound% of Apoptotic Cells (Annexin V-positive)
This compound66.9%[1]
Lobarstin89.11%[1]

Table 3: Induction of Apoptosis in HCT116 Cells (60 µM concentration, 24h)

Compound% of Apoptotic Cells (Annexin V-positive)
This compound59.9%[1]
Lobarstin50.3%[1]

Table 4: Cell Cycle Arrest in HCT116 Cells (60 µM concentration, 24h)

Compound% of Cells in G2/M Phase
Control16.30%[1]
This compound25.67%[1]
Lobarstin28.66%[1]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Both this compound and lobarstin appear to exert their anticancer effects primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][3] The underlying mechanism involves the modulation of key apoptosis-related proteins. Specifically, treatment with these compounds leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the cleaved form of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and apoptosis.[1] This suggests that this compound and lobarstin trigger the mitochondrial apoptotic pathway.[1]

G cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Bcl-2 Bcl-2 This compound->Bcl-2 Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) This compound->Cell Cycle Arrest (G2/M) Lobarstin Lobarstin Lobarstin->Mitochondrion induces stress Lobarstin->Bcl-2 Lobarstin->Cell Cycle Arrest (G2/M) Caspases Caspases Mitochondrion->Caspases activates Bcl-2->Mitochondrion inhibits stress PARP PARP Caspases->PARP cleaves Apoptosis Apoptosis Caspases->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cleaved PARP->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis G Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with Compounds Treat with Compounds Incubate (24h)->Treat with Compounds Incubate (24, 48, 72h) Incubate (24, 48, 72h) Treat with Compounds->Incubate (24, 48, 72h) Add Proliferation Reagent Add Proliferation Reagent Incubate (24, 48, 72h)->Add Proliferation Reagent Incubate Incubate Add Proliferation Reagent->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate % Growth Inhibition Calculate % Growth Inhibition Measure Absorbance->Calculate % Growth Inhibition G Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V and PI Stain with Annexin V and PI Resuspend in Binding Buffer->Stain with Annexin V and PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V and PI->Flow Cytometry Analysis Quantify Apoptotic Cells Quantify Apoptotic Cells Flow Cytometry Analysis->Quantify Apoptotic Cells

References

A Comparative Guide to Lobaric Acid and Other Depsidones as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Depsidones, a class of polyphenolic compounds primarily derived from lichens and fungi, have garnered significant interest in oncology research for their diverse biological activities.[1][2] These natural metabolites exhibit promising anticancer properties, including the ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis across various cancer cell lines.[1][3] Among them, lobaric acid has emerged as a compound of particular interest. This guide provides an objective comparison of the anticancer performance of this compound against other notable depsidones, supported by experimental data and detailed methodologies to aid in future research and development.

Comparative Anticancer Activity: A Quantitative Overview

The efficacy of depsidones varies significantly depending on the compound, cancer cell type, and experimental conditions. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are critical metrics for comparing cytotoxic potential. The data below, compiled from multiple in vitro studies, summarizes the activity of this compound and other prominent depsidones against a range of human cancer cell lines.

DepsidoneCancer Cell LineCancer TypeIC50 / GI50 ValueCitation(s)
This compound MCF-7Breast Adenocarcinoma44.21 µg/mL (at 48h)[2][3]
HeLaCervical Adenocarcinoma78.0 µM (at 48h)[2]
HCT116Colon Carcinoma93.2 µM (at 48h)[2][4]
U87MGGlioblastoma5.77 mg/L[5]
A-375, et al.MelanomaDose- and time-dependent[6][7]
Physodic Acid A375Melanoma6.25-50 µM (Dose-dependent)[8][9]
MDA-MB-231, T-47DBreast Adenocarcinoma46.0-93.9 µM[10][11]
A-172, T98G, U-138 MGGlioblastoma42.4-50.6 µM[1]
LNCaP, DU-145Prostate Cancer12.5-50 µM (Dose-dependent)[12]
MCF-10A (Non-cancerous)Breast Epithelial>100 µM (Selective)[10][11]
Stictic Acid HT-29Colon Adenocarcinoma29.29 µg/mL[13][14]
MCF-7Breast Adenocarcinoma95.78 µM[15]
HSC-3Oral Squamous Carcinoma39.50 µM[15]
MRC-5 (Non-cancerous)Fetal Lung Fibroblast2478.40 µg/mL (Highly Selective)[13][14][15]
Norstictic Acid UACC-62Melanoma32.9 µg/mL (88.0 µM)[16]
Salazinic Acid Derivatives MDA/MB-435, HCT-8, SF-295Breast, Colorectal, Glioblastoma1.73-21.66 µg/mL[16]

Mechanisms of Action & Signaling Pathways

Depsidones exert their anticancer effects by modulating critical cellular signaling pathways that govern cell proliferation, survival, and death.

This compound: A Multi-Pathway Inhibitor

This compound has been shown to interfere with multiple oncogenic signaling pathways, making it a multifaceted anticancer agent.

  • Wnt/β-Catenin Pathway: In breast cancer cells (MCF-7), this compound inhibits the Wnt/β-catenin signaling pathway.[3][17] It induces the expression of GSK3-β, a key protein that promotes the degradation of β-catenin, thereby suppressing the expression of Wnt target genes responsible for proliferation and differentiation.[3]

  • mTOR/AKT and Shh/GLI Pathways: Studies on colorectal cancer have demonstrated that this compound can suppress the stemness potential of cancer cells.[18] It achieves this by inhibiting the mTOR/AKT and Sonic hedgehog (Shh) pathways, which are crucial for maintaining cancer stem cell (CSC) populations.[18]

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis. It causes cell cycle arrest at the G2/M phase and modulates the expression of key apoptosis-related proteins.[4][19] This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved PARP and executioner caspases such as Caspase-3, Caspase-7, and Caspase-9.[4][6][7][20]

lobaric_acid_pathway cluster_wnt Wnt/β-Catenin Pathway cluster_akt mTOR/AKT & Apoptosis Pathways la1 This compound gsk3b GSK3-β la1->gsk3b induces beta_catenin β-Catenin gsk3b->beta_catenin promotes degradation wnt_target Wnt Target Genes (Proliferation, etc.) beta_catenin->wnt_target activates la2 This compound mtor_akt mTOR/AKT Pathway la2->mtor_akt inhibits bcl2 Bcl-2 la2->bcl2 inhibits caspases Caspases (3, 7, 9) PARP la2->caspases activates stemness Cancer Stemness mtor_akt->stemness apoptosis Apoptosis bcl2->apoptosis caspases->apoptosis

Caption: Signaling pathways modulated by this compound.
Other Depsidones: Diverse Mechanisms

  • Physodic Acid: This depsidone effectively induces apoptosis in melanoma and breast cancer cells.[8][9] While its exact mechanism is still under investigation, evidence suggests it may involve the reduction of Hsp70 expression.[8] Furthermore, physodic acid has been shown to sensitize TRAIL-resistant prostate cancer cells to apoptosis, indicating its potential in combination therapies.[12]

  • Stictic Acid: Stictic acid demonstrates significant apoptotic effects and is particularly notable for its high selectivity, showing potent activity against colon cancer cells while having minimal impact on non-malignant cells.[13][14][15]

  • Norstictic Acid: Norstictic acid and its synthetic derivatives have shown strong, selective growth inhibition against melanoma and prostate cancer cell lines.[16] This highlights the potential for structural modification to enhance the potency and selectivity of depsidones.[16]

Experimental Protocols

The evaluation of depsidones as anticancer agents involves a standardized workflow employing a series of in vitro assays. The following protocols are fundamental to assessing the compounds' efficacy and mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis culture 1. Cell Culture (Cancer & Normal Cell Lines) compound_prep 2. Compound Preparation (Dissolution & Dilution) cytotoxicity 3. Cytotoxicity/Viability Assays (MTT, XTT, etc.) compound_prep->cytotoxicity apoptosis 4. Apoptosis Analysis (Flow Cytometry, Western Blot) cytotoxicity->apoptosis cell_cycle 5. Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle migration 6. Migration/Invasion Assays (Wound Healing, Transwell) cell_cycle->migration data 7. Data Collection & Analysis (IC50 Calculation, Statistical Analysis) migration->data

Caption: General experimental workflow for evaluating anticancer depsidones.
Cell Viability and Cytotoxicity Assays

  • Principle: These assays measure the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

  • Method (MTT Assay Example):

    • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Treatment: Treat the cells with a range of concentrations of the depsidone (e.g., 0.1 to 100 µM) for specified time points (e.g., 24, 48, 72 hours).[10][11] Include a vehicle control (e.g., DMSO) and an untreated control.

    • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[14]

  • Other Assays: XTT, Neutral Red Uptake, and Crystal Violet assays are also used and operate on similar principles but measure different aspects of cell viability.[3][10]

Apoptosis Assays
  • Principle: To quantify the number of cells undergoing apoptosis and to analyze the expression of key apoptosis-regulating proteins.

  • Method (Flow Cytometry with Annexin V/PI Staining):

    • Treatment: Culture and treat cells with the depsidone at its IC50 concentration for 24-48 hours.

    • Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.[3][4]

  • Method (Western Blot for Apoptotic Proteins):

    • Protein Extraction: Treat cells with the depsidone, then lyse them to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, cleaved PARP, Caspase-3) and a loading control (e.g., β-actin).[4][20]

    • Detection: Incubate with a corresponding secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.[4]

Cell Migration and Invasion Assays
  • Principle: To assess the effect of the compound on the metastatic potential of cancer cells.

  • Method (Wound Healing Assay):

    • Monolayer: Grow cells to a confluent monolayer in a culture plate.

    • Scratch: Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Treatment: Wash to remove debris and add a medium containing the depsidone at a non-lethal concentration.

    • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

    • Analysis: Measure the closure of the wound area over time to determine the rate of cell migration.[21]

Conclusion and Future Directions

The available evidence strongly supports the potential of depsidones as a valuable class of anticancer agents. This compound distinguishes itself by targeting multiple critical oncogenic pathways, including Wnt/β-catenin and mTOR/AKT, in addition to being a potent inducer of apoptosis.[3][18] Other depsidones, such as physodic and stictic acid, show comparable cytotoxicity, with stictic acid exhibiting remarkable selectivity for cancer cells over non-malignant cells.[10][15]

For drug development professionals, the high selectivity of compounds like stictic acid makes them particularly attractive scaffolds for novel therapeutics. For researchers, the multi-pathway inhibitory action of this compound warrants further investigation, particularly in in vivo models and combination therapy studies. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structures to enhance efficacy and selectivity, and exploring their potential to overcome drug resistance in clinical settings.

References

A Comparative Guide to Lobaric Acid and Other PTP1B Inhibitors for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of lobaric acid's efficacy in inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) against other known inhibitors. This document synthesizes experimental data, outlines detailed protocols, and visualizes key pathways to support informed decisions in metabolic and oncological therapeutic development.

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The validation of potent and selective PTP1B inhibitors is a critical area of research. This compound, a naturally occurring depsidone from lichens, has demonstrated significant inhibitory activity against PTP1B. This guide provides a comparative analysis of this compound's performance against other notable PTP1B inhibitors.

Performance Comparison of PTP1B Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of this compound and other well-characterized PTP1B inhibitors.

CompoundTypeIC50 Value (µM)Source
This compound Natural (Lichen)0.87[1][2]
TrodusquemineNatural (Aminosterol)1.0 / 0.6[3][4][5][6]
Ursolic AcidNatural (Triterpenoid)3.8 ± 0.5 / 3.54 ± 0.06 / 5.4 ± 0.30[7][8][9]
Chlorogenic AcidNatural (Phenolic Acid)11.1 / Kᵢ = 8200 ± 400[10][11]
DPM-1001Synthetic0.1[5]
PruninNatural (Flavanone)17.5 ± 2.6[9]
LobeglitazoneSynthetic42.8 ± 3.8[12]

Note: IC50 values can vary based on experimental conditions.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to validating the inhibitory effects of compounds on PTP1B. Below are detailed methodologies for a standard in vitro PTP1B inhibition assay.

In Vitro PTP1B Enzymatic Assay

This protocol is adapted from established methods for determining PTP1B inhibitory activity using a colorimetric substrate, p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Positive control (e.g., Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Create a series of dilutions of the test compound to determine the IC50 value.

    • Prepare the PTP1B enzyme solution by diluting the stock enzyme in the reaction buffer to the desired concentration.

    • Prepare the pNPP substrate solution in the reaction buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Reaction buffer

      • Test compound dilution or DMSO (for control)

      • PTP1B enzyme solution

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Molecular Landscape

Understanding the signaling pathways involving PTP1B and the experimental workflow is crucial for contextualizing the significance of its inhibition.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates Inhibitor This compound & Other Inhibitors Inhibitor->PTP1B

Caption: PTP1B's role in negatively regulating insulin and leptin signaling pathways.

PTP1B_Inhibition_Assay_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) B 2. Assay Plate Setup (Buffer, Inhibitor, Enzyme) A->B C 3. Pre-incubation (37°C, 15 min) B->C D 4. Reaction Initiation (Add pNPP Substrate) C->D E 5. Incubation (37°C, 30 min) D->E F 6. Stop Reaction (Add NaOH) E->F G 7. Absorbance Measurement (405 nm) F->G H 8. Data Analysis (% Inhibition, IC50 Calculation) G->H

Caption: Workflow for the in vitro PTP1B inhibition assay.

References

Lobaric Acid: A Potential Alternative to Standard Chemotherapy? A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. In this context, natural compounds have emerged as a promising frontier. This guide provides a comparative analysis of the efficacy of lobaric acid, a secondary metabolite from lichens, against standard chemotherapy drugs, supported by experimental data.

Quantitative Efficacy Analysis

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in multiple studies. The following table summarizes the IC50 values for this compound and, where available, for standard chemotherapy drugs in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (h)Citation
MCF-7Breast CancerThis compound96.848[1]
MCF-7Breast CancerCarboplatin89.8Not Specified[1]
MCF-7Breast CancerDocetaxel79.6Not Specified[1]
HeLaCervical CancerThis compound50Not Specified
HCT116Colon CarcinomaThis compound50Not Specified
HeLa & HCT116Cervical & ColonDoxorubicin1 (Used as positive control)24, 48, 72[2]
U87MGGlioblastomaThis compound12.64 (5.77 mg/L)48[3]
HSC-3Oral Squamous CarcinomaThis compound88.92Not Specified[3]
A549Lung CancerThis compound> 100 µg/mL (low effect)48[3]

Note: Direct comparative studies with a broad range of standard chemotherapy drugs are limited. The data presented here is compiled from available in vitro studies. Further head-to-head preclinical and clinical studies are warranted.

One study noted that in HeLa and HCT116 cells, this compound appeared to be more effective than the standard anticancer drug doxorubicin (DOX) at the concentrations tested[2]. Another study on MCF-7 breast cancer cells showed that this compound has a cytotoxic effect comparable to the commercial anticancer drugs carboplatin and docetaxel[1].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-cancer efficacy.

1. Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10^6 cells/well) and allowed to adhere for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0-100 µg/mL) or standard chemotherapy drugs for a specified duration (e.g., 24, 48, or 72 hours). A control group receives the vehicle (e.g., DMSO) alone.

  • MTT/XTT Reagent Addition: After the incubation period, the culture medium is replaced with fresh medium containing a tetrazolium salt solution (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide - MTT, or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide - XTT).

  • Incubation: The plates are incubated for a further 2-4 hours, during which metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

2. Apoptosis Assay (Flow Cytometry)

This technique is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Signaling Pathway Modulation

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival. One of the primary pathways identified is the Wnt/β-catenin signaling pathway.

// Edges Wnt -> Frizzled [label="Binds"]; Frizzled -> Dsh [label="Activates"]; Lobaric_Acid -> GSK3b [label="Induces Expression", style=dashed, color="#34A853"]; Dsh -> GSK3b [label="Inhibits", arrowhead=tee]; GSK3b -> beta_catenin_destruction [label="Phosphorylates"]; Axin -> beta_catenin_destruction; APC -> beta_catenin_destruction; beta_catenin_destruction -> {rank=sink;}; beta_catenin_stable -> TCF_LEF [label="Translocates & Binds"]; TCF_LEF -> Target_Genes [label="Activates"]; } Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

Mechanism of Action: In the absence of a Wnt signal, a "destruction complex" (composed of GSK3β, Axin, and APC) phosphorylates β-catenin, targeting it for degradation. This compound has been shown to induce the expression of GSK3β, which enhances the degradation of β-catenin. This, in turn, prevents β-catenin from translocating to the nucleus and activating the transcription of target genes that promote cell proliferation, such as c-Myc and Cyclin D1[4][5]. By inhibiting the Wnt/β-catenin pathway, this compound can suppress cancer cell growth and induce apoptosis[4][5].

This guide provides a snapshot of the current understanding of this compound's efficacy compared to standard chemotherapy drugs. The presented data underscores the potential of this compound as a novel anti-cancer agent, warranting further investigation to fully elucidate its therapeutic benefits.

References

Unveiling the Antiviral Potential of Lobaric Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While direct antiviral properties of the lichen-derived compound lobaric acid remain largely unexplored, its known potent anti-inflammatory and anticancer activities suggest a promising avenue for future antiviral research. This guide provides a comparative analysis of this compound's established biological effects and juxtaposes them with well-characterized antiviral agents, offering a framework for its potential cross-validation in virology.

Currently, the scientific literature lacks specific experimental data demonstrating the efficacy of this compound against viral pathogens. However, its well-documented ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, which are crucial for both inflammatory responses and viral replication, provides a strong rationale for investigating its antiviral capabilities.[1][2][3][4] This guide will delve into the known biological profile of this compound, detail standard experimental protocols for antiviral testing, and present a comparative data summary of established antiviral drugs to serve as a benchmark for future studies on this compound.

This compound: Summary of Known Biological Activities

This compound, a secondary metabolite found in lichens of the Stereocaulon genus, has been the subject of numerous studies for its significant cytotoxic effects on various cancer cell lines and its potent anti-inflammatory properties.[4]

Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key parameter in these studies.

Cell LineIC50 (µM)Exposure Time (hours)Assay Type
HeLa (Cervical Cancer) 78.048Cell Proliferation Assay
HCT116 (Colon Carcinoma) 93.248Cell Proliferation Assay
MCF-7 (Breast Cancer) >100Not SpecifiedNot Specified

Note: Data compiled from various in vitro studies.

Anti-inflammatory Mechanism

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][2][3][4] These pathways are central to the production of pro-inflammatory cytokines and are also manipulated by many viruses to facilitate their replication and spread. The inhibition of these pathways by this compound suggests a potential mechanism by which it could interfere with viral life cycles.

Comparative Antiviral Agents: A Benchmark for Evaluation

To provide a context for the potential evaluation of this compound's antiviral properties, this section details the performance of three widely used antiviral drugs: Acyclovir, Remdesivir, and Oseltamivir.

Antiviral AgentTarget Virus(es)Mechanism of ActionEC50 / IC50
Acyclovir Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)Inhibits viral DNA polymerase, leading to chain termination.HSV-1: 0.02-1.3 µM; HSV-2: 0.03-2.2 µM
Remdesivir Coronaviruses (e.g., SARS-CoV-2)Inhibits viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination.[5][6][7]SARS-CoV-2: 0.77 µM (Vero E6 cells)[5]
Oseltamivir Influenza A and B virusesInhibits viral neuraminidase, preventing the release of new virus particles from infected cells.[8][9]Influenza A: 0.1-10 nM (in vitro)

EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are dependent on the specific virus strain and cell line used in the assay.

Experimental Protocols for Antiviral Activity Assessment

The following are detailed methodologies for key experiments essential for determining the antiviral efficacy of a compound like this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of the test compound that is non-toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero, A549, or other virus-permissive cell lines) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Protocol:

  • Cell Monolayer Preparation: Grow a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Viral Yield Reduction Assay

Objective: To measure the effect of a compound on the production of new infectious virus particles.

Protocol:

  • Infection and Treatment: Infect host cells with the virus at a specific multiplicity of infection (MOI) and simultaneously treat with different concentrations of the test compound.

  • Incubation: Incubate the infected and treated cells for a full viral replication cycle.

  • Virus Harvesting: Collect the cell culture supernatant (containing progeny virions) at the end of the incubation period.

  • Virus Tittering: Determine the titer of the harvested virus using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

  • EC50 Calculation: Calculate the EC50 as the compound concentration that reduces the viral yield by 50% compared to the untreated control.

Visualizing Pathways and Workflows

To further elucidate the known mechanisms of this compound and the standard procedure for antiviral testing, the following diagrams are provided.

Lobaric_Acid_Signaling_Pathway cluster_nucleus Lobaric_Acid This compound IKK IKK Complex Lobaric_Acid->IKK inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Lobaric_Acid->MAPK_Pathway inhibits TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TNFR1->IKK TNFR1->MAPK_Pathway IkappaB IκBα IKK->IkappaB phosphorylates NF_kB NF-κB (p65/p50) IkappaB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression activates

Caption: Known signaling pathways inhibited by this compound.

Antiviral_Screening_Workflow Start Start: Compound Library (e.g., this compound) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Determine_CC50 Determine CC50 (Non-toxic concentration range) Cytotoxicity->Determine_CC50 Primary_Screening 2. Primary Antiviral Screening (e.g., Plaque Reduction Assay) Determine_CC50->Primary_Screening Use non-toxic concentrations Determine_EC50 Determine EC50 (Effective concentration) Primary_Screening->Determine_EC50 Secondary_Assay 3. Secondary Confirmatory Assay (e.g., Viral Yield Reduction) Determine_EC50->Secondary_Assay Active compounds Mechanism_Study 4. Mechanism of Action Studies (e.g., Time-of-addition) Secondary_Assay->Mechanism_Study End Lead Compound for Further Development Mechanism_Study->End

Caption: General workflow for in vitro antiviral drug screening.

Conclusion and Future Directions

While direct evidence of this compound's antiviral activity is currently absent from the scientific literature, its established mechanisms of action against key inflammatory and cell proliferation pathways provide a compelling basis for its investigation as a potential antiviral agent. By inhibiting NF-κB and MAPK signaling, this compound could theoretically disrupt the cellular environment that many viruses require for efficient replication.

This guide serves as a foundational resource for researchers interested in exploring the antiviral potential of this compound. The provided comparative data on established antiviral drugs and the detailed experimental protocols offer a clear roadmap for future studies. Cross-validation of this compound's effects against a panel of viruses, following the outlined experimental workflows, is a critical next step in determining its true potential as a novel antiviral therapeutic.

References

A Comparative Analysis of Synthetic and Natural Lobaric Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic and natural lobaric acid. It delves into their biological activities, synthesis, and potential applications, supported by experimental data and detailed protocols.

This compound, a naturally occurring depsidone found in various lichen species, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] Traditionally, this compound has been isolated from natural sources, primarily lichens such as Stereocaulon alpinum.[1][5] However, recent advancements have led to the successful total synthesis of this compound, opening new avenues for its study and application.[5][6][7] This guide presents a comparative overview of this compound derived from both natural and synthetic origins.

Comparative Biological Activity

While direct comparative studies on the bioactivity of synthetic versus natural this compound are not extensively documented, the biological activities reported for natural this compound provide a benchmark for the expected efficacy of its synthetic counterpart, assuming identical chemical structures and purity.

Table 1: Summary of Reported Biological Activities of Natural this compound

Biological ActivityCell Line/ModelKey FindingsReference
Anticancer HeLa (Cervical Cancer), HCT116 (Colon Carcinoma)Inhibited cell proliferation, induced apoptosis, and caused G2/M cell cycle arrest. IC50 values were 78.0 ± 7.1 μM (HeLa) and 93.2 ± 0.2 μM (HCT116).[1]
MCF-7 (Breast Cancer)Inhibited cell viability with an IC50 of 44.21 μg/mL at 48h. Modulated the Wnt/β-catenin signaling pathway.[8][9]
Various Cancer Cell Lines (Leukemia, Colorectal, Gastric, etc.)Inhibited proliferation with EC50 values ranging from 15.2-63.9 μg/ml.[2][3]
Anti-inflammatory MacrophagesSuppressed NF-κB/MAPK pathways and NLRP3 inflammasome activation. Reduced production of nitric oxide, TNF-α, and IL-6.[4][10]
Antioxidant Cell-free assayScavenged superoxide radicals with an IC50 of 97.9 μmol.[2][3]
Enzyme Inhibition Human recombinant PTP1BInhibited protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 0.87 μM.[2][3]

The first total synthesis of this compound and its derivatives confirmed their significant PTP1B inhibitory activities, with the synthetic compounds showing comparable or even more potent activity than the positive control, suggesting that synthetic this compound possesses the expected biological functions.[6]

Synthesis vs. Natural Extraction

The primary distinction between synthetic and natural this compound lies in their origin and the implications for purity, scalability, and the potential for modification.

Table 2: Comparison of Synthetic and Natural this compound

FeatureNatural this compoundSynthetic this compound
Source Extracted from lichen species, such as Stereocaulon alpinum.[1][5]Produced through a multi-step chemical synthesis.[5][6]
Purity Purity can vary depending on the extraction and purification methods. May contain other lichen metabolites.High purity can be achieved and controlled.
Yield & Scalability Limited by the slow growth of lichens and the efficiency of extraction.[6]Potentially scalable for large-scale production to facilitate further biological studies.[6]
Derivative Availability Limited to naturally occurring derivatives.The synthetic route allows for the creation of various derivatives for structure-activity relationship studies.[5][6]
Consistency Batch-to-batch variation can occur due to environmental factors affecting lichen growth.High batch-to-batch consistency can be maintained.

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was a significant breakthrough, providing a reliable source of the compound for research.[5][6][7]

Key Steps in the Total Synthesis of this compound: [5][6][11]

  • Starting Material: The synthesis can start from commercially available materials like 4-bromophthalic anhydride or olivetol.[5][6]

  • Formation of Aromatic Rings: Key aromatic fragments are synthesized and functionalized.

  • Ullmann Aryl Ether Coupling: This crucial step connects the two main aromatic rings of the depsidone structure.

  • Seven-membered Lactonization: The final step involves the formation of the characteristic seven-membered lactone ring to yield this compound.

A detailed, step-by-step protocol for the synthesis, including reaction conditions and purification methods, can be found in the supplementary information of the primary research articles.[11]

Biological Activity Assays

Cell Viability Assay (XTT Assay): [9]

  • Seed cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 and 48 hours.

  • Add the XTT labeling mixture to each well and incubate.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

Apoptosis Analysis (Flow Cytometry): [1][9]

  • Treat cells with the desired concentration of this compound for a specified time.

  • Harvest and wash the cells.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells using a flow cytometer to quantify apoptotic and necrotic cells.

Western Blot Analysis: [1][9]

  • Lyse treated cells to extract total protein.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against target proteins (e.g., β-catenin, GSK3-β, Bcl-2, cleaved PARP).

  • Incubate with a secondary antibody and visualize the protein bands.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation.

Wnt/β-Catenin Signaling Pathway in Cancer

In breast cancer cells, this compound has been found to inhibit the Wnt/β-catenin signaling pathway. It induces the expression of GSK3-β, which leads to the degradation of β-catenin and the suppression of Wnt target genes involved in cell proliferation and survival.[8][9]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP LRP5/6 LRP->Dsh Axin Axin Dsh->Axin | BetaCatenin β-catenin Axin->BetaCatenin Degradation APC APC APC->BetaCatenin Degradation GSK3b GSK3-β GSK3b->BetaCatenin Phosphorylation (Degradation) CK1 CK1 CK1->BetaCatenin Phosphorylation (Degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation LobaricAcid This compound LobaricAcid->GSK3b Induces TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK ProInflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, NO) MAPK->ProInflammatory Transcription IkB IκB IKK->IkB Phosphorylation (Degradation) NFkB NF-κB IkB->NFkB NFkB->ProInflammatory Transcription LobaricAcid This compound LobaricAcid->MAPKKK | LobaricAcid->IKK |

References

Enhancing Nature's Blueprint: A Comparative Guide to Lobaric Acid Derivatives with Superior Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Natural products, refined by evolution, offer a rich scaffold for discovery. Among these, lobaric acid, a depsidone isolated from lichens, has garnered significant attention for its diverse biological activities. This guide provides an objective comparison of this compound and its derivatives, highlighting those with enhanced potency and offering the supporting experimental data and protocols that underpin these findings.

Data Summary: A Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data on the biological activities of this compound and its derivatives. This allows for a direct comparison of their potency across different therapeutic areas.

CompoundBiological ActivityAssayTargetIC50 ValueReference
This compound AnticancerMTT AssayHeLa Cells78.0 ± 7.1 µM[1]
MTT AssayHCT116 Cells93.2 ± 0.2 µM[1]
XTT AssayMCF-7 Cells44.21 µg/mL (96.8 µM)[2]
Anti-inflammatoryGriess AssayLPS-stimulated Macrophages-[3]
Enzyme InhibitionPTP1B Inhibition AssayPTP1B0.8 µM[4]
Lobarin Enzyme InhibitionPTP1B Inhibition AssayPTP1B0.9 µM[4]
Lobarstin AnticancerMTT AssayHeLa Cells~50 µM[5]
MTT AssayHCT116 Cells~50 µM[5]
Enzyme InhibitionPTP1B Inhibition AssayPTP1B0.5 µM[4]
Methyllobarin Enzyme InhibitionPTP1B Inhibition AssayPTP1B1.5 µM[4]
Sakisacaulon A Enzyme InhibitionPTP1B Inhibition AssayPTP1B1.7 µM[4]

In-Depth Analysis of Enhanced Biological Activities

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

This compound and its derivative, lobarstin, have demonstrated significant anticancer effects against various cancer cell lines.[1][6] Studies show that these compounds inhibit cell proliferation in a dose- and time-dependent manner.[1][5]

The primary mechanism of their anticancer activity involves the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase.[1][7][8] This is achieved through the modulation of key regulatory proteins. For instance, treatment with this compound and lobarstin leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the cleaved form of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and apoptosis.[1]

Furthermore, this compound has been shown to modulate the Wnt/β-catenin signaling pathway in breast cancer cells (MCF-7).[2] It inhibits the accumulation of β-catenin, a key component of this pathway, by inducing the expression of GSK3-β, a protein that promotes β-catenin degradation.[9] This, in turn, suppresses the expression of Wnt target genes that are crucial for cancer cell proliferation and survival.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

This compound exhibits potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. In macrophages stimulated with lipopolysaccharide (LPS), a bacterial endotoxin, this compound significantly reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3]

The underlying mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By inhibiting its activation, this compound effectively dampens the inflammatory cascade. Additionally, this compound has been found to inhibit the activation of the NLRP3 inflammasome, a protein complex that plays a central role in the production of the pro-inflammatory cytokines IL-1β and IL-18.[3]

Enzyme Inhibition: A Promising Avenue for Metabolic Diseases

A notable area of enhanced activity for this compound derivatives is in enzyme inhibition, particularly against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.

This compound and its derivatives, lobarin, lobarstin, methyllobarin, and sakisacaulon A, have all shown significant inhibitory activity against PTP1B, with IC50 values in the sub-micromolar to low micromolar range.[4] Notably, lobarstin exhibited the most potent inhibition with an IC50 value of 0.5 µM, surpassing the parent compound, this compound.[4] This suggests that specific structural modifications can significantly enhance the inhibitory potential of the this compound scaffold.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the biological activities of this compound and its derivatives.

Synthesis of this compound Derivatives (Lobarin and Lobarstin)

The derivatives lobarin and lobarstin can be synthesized from this compound through relatively straightforward chemical transformations.[4][10]

  • Synthesis of Lobarin: Lobarin, which features a five-membered lactone ring, is formed by treating this compound with a strong nucleophile like sodium hydroxide (NaOH). This reaction targets the ketone carbonyl of the this compound structure.[4][10]

  • Synthesis of Lobarstin: The synthesis of lobarstin involves the use of a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS). This base promotes proton elimination, leading to the formation of the desired pseudodepsidone structure of lobarstin.[4][10]

Anticancer Activity Assays

Cell Viability Assay (MTT/XTT):

  • Cell Seeding: Cancer cells (e.g., HeLa, HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][2]

  • Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for different time points (e.g., 24, 48, 72 hours).[1][5]

  • Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.

  • Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Flow Cytometry):

  • Cell Treatment: Cells are treated with the compounds as described for the viability assay.[8]

  • Cell Staining: After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic, and necrotic).[6][8]

PTP1B Inhibition Assay
  • Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer solution (e.g., Tris-HCl), the PTP1B enzyme, and the test compound (this compound or its derivative) at various concentrations.[11][12]

  • Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl phosphate (pNPP).[11]

  • Incubation and Measurement: The plate is incubated at a specific temperature (e.g., 37°C). The enzymatic activity of PTP1B leads to the hydrolysis of pNPP, producing p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[12][13]

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.[12]

NF-κB Activation Assay
  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and pre-treated with different concentrations of this compound for a specific duration.[3][14]

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and activate the NF-κB pathway.[3][15][16]

  • Cell Lysis and Fractionation: After stimulation, cells are lysed, and nuclear and cytoplasmic fractions are separated.

  • Western Blot Analysis: The levels of NF-κB (specifically the p65 subunit) in the nuclear and cytoplasmic fractions are determined by Western blotting. An increase in nuclear p65 indicates NF-κB activation. The phosphorylation status of IκBα (an inhibitor of NF-κB) can also be assessed in the cytoplasmic fraction.[14]

  • Immunofluorescence: Alternatively, the translocation of NF-κB p65 from the cytoplasm to the nucleus can be visualized using immunofluorescence microscopy.[14]

Visualizing the Mechanisms of Action

To better understand the complex biological processes influenced by this compound and its derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_assays Biological Activity Assessment cluster_analysis Data Analysis & Interpretation Lobaric_Acid This compound Derivatives This compound Derivatives Lobaric_Acid->Derivatives Chemical Modification Anticancer Anticancer Assays (MTT, Apoptosis) Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Assays (Griess, ELISA) Derivatives->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition Assays (PTP1B) Derivatives->Enzyme_inhibition IC50 IC50 Determination Anticancer->IC50 Pathway_Analysis Signaling Pathway Analysis Anti_inflammatory->Pathway_Analysis Enzyme_inhibition->IC50 Comparison Comparative Analysis IC50->Comparison Pathway_Analysis->Comparison

General experimental workflow for evaluating this compound derivatives.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Nucleus NF-κB (p65/p50) (Active) IkB->NFkB_Nucleus Translocation NFkB_Cytoplasm NF-κB (p65/p50) (Inactive) NFkB_Cytoplasm->IkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Nucleus->Gene_Expression Lobaric_Acid Lobaric_Acid Lobaric_Acid->IKK Inhibits wnt_beta_catenin_pathway cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State (Cancer) Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_Deg β-catenin Phosphorylation & Degradation Destruction_Complex->Beta_Catenin_Deg Wnt_Signal Wnt Signal Receptor Frizzled/LRP Wnt_Signal->Receptor Dishevelled Dishevelled Receptor->Dishevelled Complex_Inactivation Destruction Complex Inactivation Dishevelled->Complex_Inactivation Beta_Catenin_Stab β-catenin Stabilization & Accumulation Complex_Inactivation->Beta_Catenin_Stab Beta_Catenin_Nuc Nuclear Translocation Beta_Catenin_Stab->Beta_Catenin_Nuc TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Gene_Transcription Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Lobaric_Acid Lobaric_Acid GSK3b GSK3β Induction Lobaric_Acid->GSK3b GSK3b->Destruction_Complex Enhances

References

A Comparative Analysis of Lobaric Acid's Sun Protection Factor Against Conventional UV Filters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of the sun protection capabilities of lobaric acid, a naturally occurring compound found in lichens, reveals its modest standalone efficacy compared to established UV filters. This guide provides a detailed comparison of its performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential role in photoprotection.

This compound, a secondary metabolite produced by certain lichen species, has demonstrated antioxidant properties, suggesting a potential role in mitigating the damaging effects of ultraviolet (UV) radiation on the skin.[1][2][3] However, when directly assessed for its ability to block or absorb UV rays, its performance as a singular UV filter is limited.

In Vitro Sun Protection Factor (SPF) Comparison

An in vitro study determined the Sun Protection Factor (SPF) of this compound to be 0.5. This is significantly lower than the reference solar filter, homosalate, which registered an SPF of 4.0 under the same experimental conditions. This compound exhibits absorption maxima in the UV-B range at 287 nm and 303 nm.

For a comprehensive comparison, the following table summarizes the in vitro SPF values of this compound alongside several widely used chemical and mineral UV filters. It is important to note that in vitro SPF values can vary based on the formulation, concentration, and specific experimental protocol.

UV FilterTypeConcentration (%)In Vitro SPF
This compoundNatural-0.5
HomosalateChemical-4.0
OxybenzoneChemical1%~1.5[4]
AvobenzoneChemical2%~6.0
Titanium Dioxide (nano)Mineral5%5.3 ± 0.4
Titanium Dioxide (nano)Mineral10%10.5 ± 0.8
Titanium Dioxide (nano)Mineral20%16.0 ± 1.2
Zinc Oxide & Titanium Dioxide (nano combination)Mineral12.60%62.0 ± 1.37[5]

Experimental Protocols

The determination of in vitro SPF values typically follows a standardized methodology to ensure reproducibility and comparability of results. The general protocol involves the following key steps:

1. Substrate Preparation: A transparent substrate, commonly polymethylmethacrylate (PMMA) plates or 3M™ Transpore™ tape, is used to mimic the surface of the skin.[6][7]

2. Sample Application: A precise and uniform layer of the test product (e.g., a cream or lotion containing the UV filter) is applied to the substrate at a standardized concentration, typically 1.0 to 2.0 mg/cm².

3. UV-Vis Spectrophotometry: The substrate with the applied sample is placed in a UV-Vis spectrophotometer. The absorbance or transmittance of UV radiation across a range of wavelengths (typically 290-400 nm, covering both UVB and UVA regions) is measured.

4. SPF Calculation: The obtained spectral data is then used to calculate the in vitro SPF value using a standardized equation that takes into account the erythemal action spectrum (the skin's sensitivity to different UV wavelengths) and the solar spectral irradiance. The Mansur equation is one commonly used formula for this calculation.

Mechanism of Action and Signaling Pathways

UV radiation damages the skin through various mechanisms, including direct DNA damage and the generation of reactive oxygen species (ROS). These ROS can activate complex signaling pathways that contribute to inflammation, premature aging (photoaging), and the development of skin cancer. Key signaling pathways implicated in UV-induced skin damage include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

UV-Induced Skin Damage Pathways

UV_Damage_Pathway UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation MMPs MMP Production (Collagen Degradation) AP1->MMPs Photoaging Photoaging Inflammation->Photoaging Carcinogenesis Carcinogenesis Inflammation->Carcinogenesis MMPs->Photoaging MMPs->Carcinogenesis Nrf2_Pathway OxidativeStress Oxidative Stress (e.g., from UV) Nrf2_inactive Nrf2 (inactive) + Keap1 OxidativeStress->Nrf2_inactive dissociates Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to AntioxidantGenes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes CellularProtection Cellular Protection AntioxidantGenes->CellularProtection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobaric Acid
Reactant of Route 2
Lobaric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.